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Core Science & Biosynthesis

Foundational

molecular structure and weight of 5-Amino-2,4,6-Triiodoisophthalamide

An In-Depth Technical Guide to 5-Amino-2,4,6-Triiodoisophthalamide and Its Derivatives: Molecular Structure, Properties, and Synthetic Applications Introduction 5-Amino-2,4,6-triiodoisophthalamide and its parent compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Amino-2,4,6-Triiodoisophthalamide and Its Derivatives: Molecular Structure, Properties, and Synthetic Applications

Introduction

5-Amino-2,4,6-triiodoisophthalamide and its parent compound, 5-amino-2,4,6-triiodoisophthalic acid, are pivotal molecules in the field of medicinal chemistry, particularly in the development of diagnostic imaging agents. Their heavily iodinated benzene ring structure provides the necessary radiopacity for X-ray and computed tomography (CT) scans, enabling enhanced visualization of tissues and vascular structures. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of these compounds, with a focus on their role as key intermediates in the production of non-ionic X-ray contrast media.

Molecular Structure and Physicochemical Properties

The foundational structure is 5-amino-2,4,6-triiodoisophthalic acid, a benzene ring substituted with three iodine atoms, one amino group, and two carboxylic acid groups. The "isophthalamide" designation indicates that the two carboxylic acid groups are converted to amide functionalities. A prominent and industrially significant derivative is 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide .

Key Structural Features:
  • Triiodinated Benzene Ring : The three iodine atoms at positions 2, 4, and 6 are the source of the molecule's high electron density, which is essential for X-ray attenuation.

  • Amide Groups : The presence of amide groups, particularly those with hydrophilic side chains like dihydroxypropyl groups, enhances water solubility and reduces toxicity compared to ionic contrast agents.

  • Amino Group : The amino group at position 5 serves as a reactive handle for further chemical modifications, such as acetylation, in the synthesis of more complex contrast agents.

The molecular properties of these compounds are summarized in the table below:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearanceMelting Point (°C)
5-Amino-2,4,6-triiodoisophthalic acidC8H4I3NO4558.8435453-19-1Slightly yellowish brown or white powder.[1]265 - 270
5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamideC14H18I3N3O6705.0276801-93-9White Powder.[2]Not specified
5-Amino-2,4,6-triiodoisophthaloyl dichlorideC8H2Cl2I3NO2595.7237441-29-5Not specifiedNot specified

The molecular structure of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide is depicted below:

Caption: Molecular structure of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

Synthesis and Manufacturing

The industrial production of 5-amino-2,4,6-triiodoisophthalamide derivatives is a multi-step process that begins with the synthesis of the parent acid.

Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid

A common synthetic route involves a three-step procedure starting from isophthalic acid: nitration, reduction, and finally, iodination.[3]

  • Nitration : Isophthalic acid is nitrated using a mixture of sulfuric acid and sodium nitrate to yield 5-nitroisophthalic acid.[3]

  • Reduction : The nitro group of 5-nitroisophthalic acid is then reduced to an amino group, typically using iron in the presence of an acid, to form 5-aminoisophthalic acid.[3]

  • Iodination : The final step is the iodination of 5-aminoisophthalic acid to introduce three iodine atoms onto the benzene ring. This is often achieved using iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent like iodic acid.[3][4] The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity.[4]

The overall synthetic pathway is illustrated below:

Synthesis Isophthalic_acid Isophthalic Acid Nitro_compound 5-Nitroisophthalic Acid Isophthalic_acid->Nitro_compound Nitration (H2SO4, NaNO3) Amino_compound 5-Aminoisophthalic Acid Nitro_compound->Amino_compound Reduction (Fe, H+) Final_product 5-Amino-2,4,6-triiodoisophthalic Acid Amino_compound->Final_product Iodination (ICl or I2/HIO3)

Caption: Synthetic pathway for 5-Amino-2,4,6-triiodoisophthalic Acid.

Conversion to 5-Amino-2,4,6-triiodoisophthalamide Derivatives

To obtain the desired amide derivatives, 5-amino-2,4,6-triiodoisophthalic acid is first converted to a more reactive intermediate, 5-amino-2,4,6-triiodoisophthaloyl dichloride .[5][6][7] This is typically achieved by reacting the acid with thionyl chloride (SOCl2), often in the presence of a catalyst.[5][8]

The resulting acid dichloride is then reacted with the appropriate amine to form the final amide product. For the synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, the acid dichloride is treated with 3-amino-1,2-propanediol.

Applications in Drug Development

The primary application of 5-amino-2,4,6-triiodoisophthalamide and its derivatives is as a key intermediate in the synthesis of non-ionic X-ray contrast agents.[9] These agents are essential for various diagnostic imaging procedures.

Role as a Precursor for Contrast Media

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide is a direct precursor to several widely used non-ionic contrast agents, including:

  • Iohexol (Omnipaque™) : Synthesized by the acetylation of the 5-amino group of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[9]

  • Ioversol (Optiray™) : Also derived from this key intermediate.[9]

  • Iodixanol (Visipaque™) : A dimeric contrast agent formed by the dimerization of a derivative of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[9]

The significance of these non-ionic agents lies in their improved safety profile, with lower incidences of adverse reactions compared to older ionic contrast media. The hydrophilic side chains contribute to their good water solubility and physiological compatibility.[2]

The following diagram illustrates the central role of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide as a synthetic intermediate:

Applications cluster_synthesis Synthesis cluster_applications Applications in Contrast Media Synthesis 5-Aminoisophthalic_Acid 5-Aminoisophthalic Acid Iodination Iodination 5-Aminoisophthalic_Acid->Iodination 5-Amino-2,4,6-triiodoisophthalic_Acid 5-Amino-2,4,6-triiodoisophthalic Acid Iodination->5-Amino-2,4,6-triiodoisophthalic_Acid Chlorination Chlorination (SOCl2) 5-Amino-2,4,6-triiodoisophthalic_Acid->Chlorination Acid_Dichloride 5-Amino-2,4,6-triiodoisophthaloyl dichloride Chlorination->Acid_Dichloride Amidation Amidation with 3-amino-1,2-propanediol Acid_Dichloride->Amidation Intermediate_B 5-Amino-N,N'-bis(2,3-dihydroxypropyl) -2,4,6-triiodoisophthalamide (Compound B) Amidation->Intermediate_B Iohexol Iohexol Intermediate_B->Iohexol Acetylation Ioversol Ioversol Intermediate_B->Ioversol Further Modification Iodixanol Iodixanol Intermediate_B->Iodixanol Dimerization Precursor

Sources

Exploratory

history and development of iodinated isophthalamide intermediates

An In-Depth Technical Guide to the History and Development of Iodinated Isophthalamide Intermediates Abstract The advent of non-ionic X-ray contrast media represents a paradigm shift in diagnostic imaging, offering signi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Development of Iodinated Isophthalamide Intermediates

Abstract

The advent of non-ionic X-ray contrast media represents a paradigm shift in diagnostic imaging, offering significantly improved patient safety and tolerability over their ionic predecessors. At the heart of this revolution lies the tri-iodinated benzene ring, with the isophthalamide backbone serving as a critical structural scaffold. This technical guide provides a comprehensive exploration of the history, synthesis, and evolution of iodinated isophthalamide intermediates, which are the foundational building blocks for a multitude of modern contrast agents, including iohexol, iopamidol, and ioversol. We will delve into the chemical rationale behind their development, detail key synthetic pathways and their industrial optimization, and examine the structure-property relationships that govern their clinical efficacy and safety profiles. This guide is intended for researchers, chemists, and professionals in the field of drug development and medical imaging who seek a deep, technical understanding of these vital pharmaceutical components.

The Dawn of a New Era: From Ionic to Non-Ionic Contrast Media

The journey of intravascular iodinated contrast agents began with simple, ionic molecules based on a tri-iodinated benzene ring.[1] These first-generation agents, such as diatrizoate and iothalamate, were effective opacifiers for X-ray imaging but possessed a significant drawback: high osmolality.[2] When injected into the bloodstream, these ionic compounds dissociate into a cation and an iodinated anion, doubling the number of particles in solution and creating a hyperosmolar environment relative to blood. This high osmolality was the primary cause of numerous adverse effects, including pain, a sensation of heat, and in some cases, more severe hypersensitivity reactions and nephrotoxicity.[2][3]

The critical breakthrough came from the pioneering work of Dr. Torsten Almén in the late 1960s.[4] He hypothesized that the osmolality of contrast media was the main culprit behind their side effects.[3] This led to the revolutionary concept of a non-ionic contrast agent—a molecule that would be highly water-soluble but would not dissociate in solution.[5] By eliminating ionization, the ratio of iodine atoms to particles in solution could be doubled, effectively halving the osmolality for a given iodine concentration. This principle guided the development of the first non-ionic agent, metrizamide, and paved the way for the second generation of safer, low-osmolar contrast media (LOCM) built upon the isophthalamide framework.[2][5]

Caption: Evolution from high- to iso-osmolar contrast media.

The Core Scaffold: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid and its Derivatives

The versatility and stability of the 2,4,6-triiodinated benzene ring make it the ideal foundation for modern contrast agents. The journey from a simple aromatic precursor to the complex, functionalized intermediates required for drug synthesis involves several critical chemical transformations.

From Isophthalic Acid to a Tri-iodinated Core

The synthesis of the central intermediate, 5-amino-2,4,6-triiodoisophthalic acid, typically begins with either m-phthalic acid or 5-nitroisophthalic acid.[6][7] The process involves a sequence of nitration, reduction, and iodination.

  • Nitration & Reduction: 5-nitroisophthalic acid is reduced to 5-aminoisophthalic acid.[7] Alternatively, m-phthalic acid can be dinitrated and subsequently reduced.[6]

  • Iodination: The crucial step is the electrophilic substitution of the aromatic ring with three iodine atoms at the 2, 4, and 6 positions. This is typically achieved using an iodinating agent like iodine monochloride (ICl).[6][8] The amino group at position 5 directs the incoming iodine atoms to the ortho and para positions, facilitating complete iodination.

Activation for Amidation: 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

To attach the solubilizing side chains, the carboxylic acid groups of the isophthalic acid core must be activated. The most common method is to convert them into highly reactive acyl chlorides. This is accomplished by treating 5-amino-2,4,6-triiodoisophthalic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often in the presence of a catalyst like pyridine or a tertiary amine.[9][10][11]

The resulting intermediate, 5-amino-2,4,6-triiodoisophthaloyl dichloride , is a cornerstone in the synthesis of numerous non-ionic contrast agents.[6][9] Its two reactive acyl chloride groups provide perfect handles for subsequent amidation reactions.

The Workhorse Intermediate: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

The attachment of hydrophilic side chains is paramount to achieving the high water solubility required for intravascular contrast agents. The reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-amino-1,3-propanediol (serinol) yields one of the most important intermediates in the field: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (often referred to as Compound B in patent literature).[12][13][14]

Each serinol molecule attaches to one of the acyl chloride groups, forming a stable amide bond and introducing two hydroxyl groups. These hydroxyl groups are key to the molecule's hydrophilicity. This single intermediate serves as the direct precursor for a wide range of commercial contrast agents.

Caption: Core synthesis pathway to the key isophthalamide intermediate.
Industrial Scale Synthesis and Purification

Given the large quantities in which contrast media are produced, optimizing the synthesis of this key intermediate is critical for economic viability.[13][14] Significant developments have focused on:

  • Continuous Processing: Shifting from batch to continuous flow iodination and purification processes enhances efficiency, consistency, and safety on an industrial scale.[13][14]

  • Decolorization: The iodination reaction can produce colored impurities, such as azo dimers. Decolorizing agents like sodium dithionite are used during purification to ensure a colorless final product, which is a critical quality standard.[12]

  • Quenching: After iodination is complete, excess reactive iodine species are "quenched," often with sodium bisulphite, to prevent the formation of unwanted by-products in subsequent steps.[12]

Elaboration into Final Drug Products: The Divergent Pathways

From the central 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide intermediate, synthetic routes diverge to create the specific molecular architectures of different non-ionic contrast agents. The primary point of modification is the 5-amino group.

Pathway to Iohexol and Iodixanol

Iohexol is synthesized via a two-step modification of the 5-amino group:

  • Acetylation: The amino group is first acetylated to form 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide .[7][15][16]

  • N-Alkylation: A 2,3-dihydroxypropyl group is then attached to the nitrogen of the newly formed acetamido group. This is typically achieved by reacting it with an alkylating agent like 3-chloro-1,2-propanediol in the presence of a base.[16][17] This final step yields Iohexol.

Iodixanol, a non-ionic dimer, is synthesized by dimerizing a derivative of the Iohexol intermediate, effectively linking two tri-iodinated isophthalamide units together.[12]

Pathway to Iopamidol

The synthesis of Iopamidol involves the acylation of the 5-amino group with a chiral side chain, which enhances its biocompatibility.

  • Acylation: The 5-amino intermediate is reacted with (S)-2-(acetyloxy)propanoyl chloride.[8][10]

  • Hydrolysis: The acetyl protecting group is subsequently removed via hydrolysis to reveal the hydroxyl group on the side chain, yielding the final Iopamidol structure.[18]

Pathway to Ioversol

The synthesis of Ioversol also involves modifying the 5-amino group to introduce a hydroxyethylated side chain.

  • Acylation: The 5-amino intermediate is first reacted with chloroacetyl chloride.[19][20][21]

  • Alkylation & Substitution: The resulting chloroacetamido intermediate is then N-alkylated with a hydroxyethylating agent, followed by a reaction with sodium acetate to form the final glycolamido side chain of Ioversol.[19][20][22]

Caption: Divergent synthetic pathways from the core intermediate.

Structure, Properties, and Performance

The meticulous design of these isophthalamide derivatives directly translates into their clinical performance. The addition of polyhydroxylated, non-ionizable side chains to the rigid, tri-iodinated core achieves the critical balance of properties required for a safe and effective contrast agent.

PropertyHigh-Osmolar Ionic (e.g., Diatrizoate)Low-Osmolar Non-Ionic (e.g., Iohexol)Iso-Osmolar Non-Ionic (e.g., Iodixanol)
Structure Ionic MonomerNon-ionic MonomerNon-ionic Dimer
Osmolality (mOsm/kg H₂O) ~1500-2100~600-850~290 (Iso-osmolar to blood)
Viscosity (mPa·s at 37°C) Low to ModerateModerateHigher
Iodine Atoms per Particle 1.5 (3 per 2 particles)3 (3 per 1 particle)6 (6 per 1 particle)
Key Advantage InexpensiveReduced Osmolality, Improved SafetyOsmolality equal to blood
Key Disadvantage High Osmolality, Higher Adverse EventsHigher Viscosity than IonicHighest Viscosity

Data compiled from sources.[1][3][23]

The evolution from ionic monomers to non-ionic monomers and dimers demonstrates a clear trend: a progressive reduction in osmolality to enhance patient safety, even at the cost of increased molecular size and viscosity.[3][23]

Conclusion and Future Perspectives

The development of iodinated isophthalamide intermediates marks a pivotal moment in the history of medical diagnostics. By providing a robust and versatile chemical scaffold, these molecules enabled the creation of non-ionic contrast agents that dramatically reduced the risks associated with radiological procedures. The synthetic pathways, refined over decades of research and industrial application, showcase a sophisticated understanding of organic chemistry, process optimization, and pharmaceutical quality control.

Looking ahead, research continues to focus on further enhancing the safety and efficacy of contrast media.[24] The future may see the development of novel intermediates leading to agents with lower viscosity, improved renal safety profiles, and targeted delivery mechanisms. The foundational principles established during the development of iodinated isophthalamides will undoubtedly continue to guide the next generation of innovation in X-ray contrast media.

References

  • EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents.
  • EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents.
  • CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents.
  • A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 - EPO. Available at: [Link]

  • A practical large-scale synthesis of iohexol - International Journal of Chemical Science. Available at: [Link]

  • CN1187317C - Preparation method of ioversol - Google Patents.
  • Computed Tomography Contrast Media and Principles of Contrast Enhancement | Radiology Key. Available at: [Link]

  • CONTRAST MEDIA - Department of Radiology. Available at: [Link]

  • Development of nonionic contrast media - PubMed. Available at: [Link]

  • (a) Preparation of 2,4,6-triiodo-5-acetamido-isophthalic acid dichloride - PrepChem.com. Available at: [Link]

  • A New Process For The Synthesis Of High Pure Iohexol And Its Intermediates. Available at: [Link]

  • Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap. Available at: [Link]

  • PROCESS FOR IOHEXOL MANUFACTURE - Patent 1641743 - EPO. Available at: [Link]

  • CN113816868B - Synthesis method of iohexol - Google Patents.
  • PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE - Googleapis.com. Available at: [Link]

  • Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide - Patsnap Eureka. Available at: [Link]

  • PROCESS FOR PRODUCING IOVERSOL - Patent 0839056 - EPO. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 - EPO. Available at: [Link]

  • Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate. Available at: [Link]

  • WO/2015/067601 PROCESS FOR THE PREPARATION OF IOPAMIDOL - WIPO Patentscope. Available at: [Link]

  • WO1996036590A1 - Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Google Patents.
  • Non Ionic Iodine Contrast Media Market - Comprehensive Global Overview & Future Projections - MarketsandMarkets. Available at: [Link]

  • CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents.
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  • Process For The Preparation Of Pure Ioversol - Quick Company. Available at: [Link]

  • US6596904B1 - Process for producing ioversol - Google Patents.
  • History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology - Journal of Clinical Practice and Research. Available at: [Link]

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  • Iodinated contrast - Wikipedia. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Acylation of 5-Amino-2,4,6-Triiodoisophthalamide Derivatives

Introduction: The Central Role of Acylation in Non-Ionic X-ray Contrast Media Synthesis 5-Amino-2,4,6-triiodoisophthalic acid and its amide derivatives are critical platform molecules in medicinal chemistry, serving as t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Acylation in Non-Ionic X-ray Contrast Media Synthesis

5-Amino-2,4,6-triiodoisophthalic acid and its amide derivatives are critical platform molecules in medicinal chemistry, serving as the foundational core for numerous non-ionic X-ray contrast agents.[1] These agents, such as Iopamidol and Iohexol, are indispensable tools in modern diagnostic imaging, allowing for the visualization of blood vessels and organs that would otherwise be invisible to X-rays.[2] The transformation of the nucleophilic 5-amino group into a non-ionizable amide side-chain is the cornerstone of this technology. This acylation step is pivotal as it significantly reduces the osmolality of the final compound compared to its ionic predecessors, thereby minimizing patient discomfort and adverse physiological effects.[3][4]

The amide bond, formed through acylation, offers a unique combination of chemical stability, synthetic accessibility, and favorable biological properties, making it the linkage of choice for attaching hydrophilic, polyhydroxylated side chains to the triiodinated benzene ring.[3] This guide provides detailed protocols for the N-acylation of 5-Amino-2,4,6-Triiodoisophthalamide derivatives, focusing on the underlying chemical principles, procedural rationale, and practical execution for researchers in drug development and process chemistry.

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The acylation of the 5-amino group on the triiodoisophthalamide core is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via a well-established addition-elimination mechanism.[5]

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a transient tetrahedral intermediate.[5][6]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of a leaving group. For an acyl chloride, the leaving group is a chloride ion (Cl⁻); for an acid anhydride, it is a carboxylate ion.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated, typically by a base present in the reaction mixture, to yield the final, stable amide product and an acid byproduct (e.g., HCl or a carboxylic acid).

The presence of a base is crucial, particularly when using acyl chlorides, as it neutralizes the strong acid byproduct (HCl).[7] This prevents the protonation and deactivation of the starting amine, thereby driving the reaction to completion. This specific application of a base, often in a two-phase system, is widely known as the Schotten-Baumann reaction condition.[6][8]

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion A Charge Reactor with ATIPA-Cl in DMA B Cool to 0-5°C A->B C Add Triethylamine B->C D Slowly Add Acyl Chloride Solution C->D C->D  Acid Scavenging E Stir at RT for 2-4h D->E D->E  Exothermic Control  (T < 10°C) F Monitor by HPLC E->F G Product Ready for Next Step F->G

Caption: Workflow for acylation using an acyl chloride.

Protocol 2: Acetylation with Acetic Anhydride and Acid Catalysis

This protocol describes a method for simple acetylation of the 5-amino group using acetic anhydride, which is a less aggressive acylating agent than acetyl chloride. This method can be advantageous due to its cost-effectiveness and the avoidance of corrosive HCl byproduct.

Principle: In this method, acetic anhydride serves as the acetylating agent. The reaction is often facilitated by a catalytic amount of a strong acid, such as sulfuric acid, which protonates the anhydride to increase its electrophilicity. A key advantage is that this reaction can proceed effectively even in a heterogeneous slurry, simplifying the process. [1][9]

Materials and Reagents
  • Substrate: 5-Amino-2,4,6-triiodoisophthalic acid

  • Acylating Agent: Acetic anhydride

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

  • Solvent: Acetonitrile

  • Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, addition funnel.

Step-by-Step Methodology
  • Reactor Setup: Suspend 5-Amino-2,4,6-triiodoisophthalic acid (1.0 eq) in acetonitrile in the reactor. Begin stirring to form a slurry.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~0.01 eq) to the slurry. [9] * Rationale: The acid catalyst activates the acetic anhydride, making the carbonyl carbon more susceptible to nucleophilic attack by the weakly basic aromatic amine.

  • Cooling: Cool the slurry to approximately 10-15°C.

  • Reagent Addition: Add acetic anhydride (1.1 - 1.2 eq) dropwise to the cooled slurry. An exotherm will be observed. Maintain the temperature below 30°C.

    • Rationale: While less reactive than acyl chlorides, the reaction is still exothermic. Temperature control prevents potential side reactions.

  • Reaction Progression: After the addition is complete, stir the mixture at room temperature for 1-3 hours until the reaction is complete.

  • Monitoring: Monitor the reaction by HPLC. The product, 5-acetamido-2,4,6-triiodoisophthalic acid, has low solubility in acetonitrile and will be present as a solid.

  • Isolation: Upon completion, the product can be isolated directly by filtration.

  • Purification: Wash the filter cake with fresh acetonitrile to remove any unreacted acetic anhydride and acetic acid byproduct. Dry the solid product under vacuum. This method can yield a high-purity product with minimal work-up. [9]

Data and Stoichiometry Summary
ReagentMolar Eq.RoleKey Considerations
5-Amino-2,4,6-triiodoisophthalic acid1.0SubstrateCan be used as a slurry.
Acetic Anhydride1.1 - 1.2Acetylating AgentLess moisture-sensitive than acyl chlorides.
Sulfuric Acid~0.01CatalystActivates the anhydride. Handle with care.
Acetonitrile-SolventGood medium for the slurry reaction.

Troubleshooting and Key Insights

  • Incomplete Reaction: If HPLC analysis shows significant starting material remaining, the cause could be deactivated reagents (moisture exposure), insufficient catalyst, or low reaction temperature. A slight increase in temperature or extended reaction time may be necessary.

  • Diacylation: While sterically hindered, there is a small possibility of N,N-diacylation if conditions are too harsh (e.g., excessive temperature or a large excess of a highly reactive acylating agent). This is generally not a major issue for this specific substrate.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMA, DMF, or acetonitrile are preferred as they can dissolve the reactants and intermediates without interfering with the reaction mechanism. [10][11]* Purity of Reagents: The use of anhydrous solvents and fresh, high-purity acylating agents is paramount for achieving high yields and purity. Acyl chlorides and anhydrides readily hydrolyze in the presence of water, reducing their effectiveness.

Safety and Handling

  • Acylating Agents: Acyl chlorides and acid anhydrides are corrosive and lachrymatory. They react violently with water and nucleophiles. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Solvents: Dimethylacetamide (DMA) is a reproductive toxin. Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Acids/Bases: Concentrated sulfuric acid and triethylamine are highly corrosive. Handle with extreme care.

References

  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
  • Synthesis of the non-ionic X-ray contrast medium iopromide. (2007). ResearchGate.
  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Method for acetylating 5-amino-2,4,6-triiodoisophthalic acid derivative. (2006). Google Patents.
  • Process for the preparation of iopamidol. (2001). Google Patents.
  • Process for the preparation of iopamidol. (2005). Google Patents.
  • A New Process For The Synthesis Of High Pure Iopamidol And Its Intermediates. (n.d.). IP.com.
  • Hoey, G. B., et al. (1980). synthesis and biological testing of nonionic iodinated x-ray contrast media. Investigative Radiology.
  • Schotten–Baumann reaction. (n.d.). Wikipedia.
  • Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot.
  • Heterocyclic Nonionic X-ray Contrast Agents. 4. The Synthesis of Dihydro-2(3H)-furanylidenamino, 5-oxo-1-pyrrolidinyl, and 5-oxo-4-morpholinyl Derivatives by an Intramolecular Iodocyclization Approach. (n.d.). ACS Publications.
  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. (2025). ChemRxiv.
  • Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. (n.d.). PMC.
  • Method for acetylating 5-amino-2,4,6-triiodoisophthalic acid derivative. (n.d.). Google Patents.
  • Iodinated Contrast agents within Radiology. (2020, August 7). EIMJ.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC.
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  • Acylation of N-Aryl systems using acyl chlorides. (2025, May 7). Reddit.

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Application

Application Notes &amp; Protocols for the Synthesis of 5-Amino-2,4,6-Triiodoisophthalamide Derivatives

Abstract This document provides a detailed technical guide for the synthesis of 5-Amino-2,4,6-Triiodoisophthalamide and its critical derivatives, which serve as pivotal intermediates in the manufacturing of non-ionic X-r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the synthesis of 5-Amino-2,4,6-Triiodoisophthalamide and its critical derivatives, which serve as pivotal intermediates in the manufacturing of non-ionic X-ray contrast media. The core of this guide focuses on the electrophilic iodination of the 5-aminoisophthalamide backbone, a crucial step for imparting radiopacity to the final diagnostic agents. We will explore the underlying chemical principles, present two primary synthetic pathways with step-by-step protocols, and discuss the critical process parameters and validation methods necessary for ensuring a high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Central Role of Triiodinated Intermediates

Non-ionic X-ray contrast agents, such as Iohexol and Iodixanol, are indispensable tools in modern medical imaging. Their efficacy hinges on the presence of a tri-iodinated benzene ring, which provides the high electron density required to attenuate X-rays effectively. The title compound, 5-Amino-2,4,6-Triiodoisophthalamide, and more specifically its N,N'-disubstituted derivatives, represent the foundational core of these agents. For instance, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide is a key intermediate in the industrial synthesis of several widely used contrast agents, including Iohexol, Ioversol, and Iodixanol.[1]

The synthesis of this intermediate is a multi-step process, but the defining transformation is the regioselective iodination at the 2, 4, and 6 positions of the aromatic ring. The success of this step is paramount, directly impacting the yield, purity, and cost-effectiveness of the final pharmaceutical product. This guide will provide the scientific rationale and practical methodologies for achieving this critical transformation.

Scientific Integrity & Mechanistic Insights

The Expertise Behind the Iodination: Causality in Experimental Design

The iodination of the 5-aminoisophthalamide scaffold is a classic example of an electrophilic aromatic substitution reaction. The choices made during this process are deeply rooted in chemical principles designed to maximize efficiency and purity.

  • Activating Nature of the Amino Group: The amino group (-NH₂) at the 5-position is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho (positions 4 and 6) and para (position 2) positions. This increased nucleophilicity makes these sites highly susceptible to attack by an electrophilic iodine species (I⁺).

  • The Choice of Iodinating Agent: Molecular iodine (I₂) itself is not sufficiently electrophilic to react readily with the activated ring. Therefore, a more potent source of electrophilic iodine is required.

    • Iodine Monochloride (ICl): This is a widely used and highly effective reagent.[1][2] The difference in electronegativity between iodine and chlorine polarizes the I-Cl bond, making the iodine atom electrophilic and susceptible to nucleophilic attack by the benzene ring.

    • Molecular Iodine with an Oxidizing Agent: An alternative strategy involves using molecular iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃) or potassium iodate (KIO₃).[3][4] The oxidizing agent converts I₂ into a more potent electrophilic species, believed to be the iodine cation (I⁺), which then reacts with the aromatic ring.[3][5]

  • Critical Role of pH Control: The reaction is exquisitely sensitive to pH. The process is typically maintained at an acidic pH of 2-3.[1][6] This is a delicate balance. If the pH is too low (too acidic), the amino group becomes protonated to -NH₃⁺, transforming it from a strong activating group into a deactivating group, thereby shutting down the reaction. If the pH is too high, it can lead to undesired side reactions. Precise control, often using sodium hydroxide, is essential for optimal iodination efficiency.[6]

A Self-Validating System: Trustworthiness Through In-Process Controls

To ensure reproducibility and high purity, the synthesis must be treated as a self-validating system. This is achieved through rigorous in-process controls and final product characterization.

  • Reaction Monitoring: Progress should be monitored using High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the tri-iodinated product. This allows for precise determination of the reaction endpoint.

  • Quenching and Impurity Control: Upon completion, any excess iodinating agent must be neutralized. Reagents like sodium bisulfite are used to quench excess ICl, preventing unwanted side reactions during workup.[1] A common impurity is a colored azo dimer; this can be reduced to a colorless hydrazo dimer using sodium dithionite, facilitating its removal during crystallization.[1]

  • Final Product Verification: The identity and purity of the final product must be unequivocally confirmed through a suite of analytical techniques, including HPLC for purity assessment, Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.[7][8]

Synthetic Pathways & Experimental Protocols

There are two primary routes to the target molecule, differing in the sequence of the amidation and iodination steps. The following diagram illustrates these pathways.

Synthetic_Pathways A 5-Aminoisophthalic Acid B 5-Amino-N,N'-bis(2,3-dihydroxypropyl) isophthalamide A->B Amidation C 5-Amino-2,4,6-triiodo- isophthalic Acid A->C Iodination D Target Product: 5-Amino-N,N'-bis(2,3-dihydroxypropyl) -2,4,6-triiodoisophthalamide B->D Iodination (Protocol 1) E 5-Amino-2,4,6-triiodo- isophthaloyl dichloride C->E Chlorination E->D Amidation (Protocol 2)

Caption: General mechanism for electrophilic iodination on the activated aromatic ring.

(Note: The DOT script above is a conceptual placeholder as rendering actual chemical structures is complex. It outlines the key steps: attack by the electrophile to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.)

References

  • GE Healthcare. (2011). bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
  • ChemicalBook. 5-Amino-2,4,6-triiodoisophthaloyl dichloride synthesis. ChemicalBook.
  • ScripTouch. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride. ScripTouch.
  • IP.com.
  • Patsnap. Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride.
  • Justia Patents.
  • Google Patents. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride.
  • Google Patents. EP1154986B1 - Process for the preparation of iopamidol.
  • Google Patents. US9238615B2 - Process for the iodination of aromatic compounds.
  • ChemicalBook. 5-Amino-2,4,6-triiodoisophthalic acid synthesis. ChemicalBook.
  • ResearchGate. Synthesis of medical intermediate 5-amino-2,4,6-triiodoisophthalic acid.
  • Google Patents. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
  • Google Patents. EP1131280B1 - Preparation of 5-amino-isophthalamides.
  • Google Patents. EP2243767A1 - Process for the iodination of aromatic compounds.

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Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of Iodixanol via 5-Amino-2,4,6-Triiodoisophthalamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Iodixanol and its Synthetic Pathway Iodixanol is a third-generation, non-ionic, dimeric, and isotonic X-ray contrast agent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Iodixanol and its Synthetic Pathway

Iodixanol is a third-generation, non-ionic, dimeric, and isotonic X-ray contrast agent, widely utilized in diagnostic imaging procedures.[1] Its favorable safety profile, particularly its iso-osmolality with blood, minimizes patient discomfort and adverse effects. The industrial production of Iodixanol is a multi-step chemical synthesis, demanding high efficiency and stringent purity control.[2][3] This guide provides a detailed exploration of a common and effective synthetic route to Iodixanol, commencing from 5-nitroisophthalic acid and proceeding through key 5-Amino-2,4,6-Triiodoisophthalamide derivatives.

The synthesis of Iodixanol is a testament to the precision required in pharmaceutical manufacturing. Each step is optimized to maximize yield and purity, ensuring the final active pharmaceutical ingredient (API) meets the rigorous standards of pharmacopeias.[4][5]

Overview of the Synthetic Pathway

The synthesis of Iodixanol can be systematically broken down into several key transformations. The journey begins with 5-nitroisophthalic acid and culminates in the dimerization of a crucial intermediate, commonly referred to as "Compound A", to yield Iodixanol.

Iodixanol_Synthesis_Overview A 5-Nitroisophthalic Acid B Reduction & Iodination A->B C 5-Amino-2,4,6-triiodoisophthalic Acid B->C D Chlorination C->D E 5-Amino-2,4,6-triiodoisophthaloyl Dichloride D->E F Amidation E->F G 5-Amino-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide (Compound B) F->G H Acetylation G->H I 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide (Compound A) H->I J Dimerization I->J K Crude Iodixanol J->K L Purification K->L M Pure Iodixanol L->M

Figure 1: High-level overview of the synthetic pathway to Iodixanol.

Detailed Protocols for Key Intermediates

Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid

This initial phase of the synthesis involves the transformation of a readily available starting material into the tri-iodinated aromatic core.

Protocol:

  • Reaction Setup: In a suitable reactor, suspend 5-aminoisophthalic acid in a solvent such as water or a C1-6 alcohol.[6]

  • Addition of Reagents: Add an iodide salt (e.g., KI or NH4I) and dimethyl sulfoxide (DMSO) to the suspension.[6]

  • Acidification: Acidify the reaction mixture with an acid like hydrochloric acid (HCl).[6]

  • Reaction Conditions: Heat the mixture to reflux and maintain for approximately 16 hours.[6]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The resulting solid can be filtered, dissolved in an aqueous base (e.g., 1M KOH), and treated with activated carbon for decolorization. Subsequent acidification will precipitate the purified 5-amino-2,4,6-triiodoisophthalic acid.[6]

Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B)

Compound B is a pivotal intermediate in the synthesis of several non-ionic X-ray contrast agents, including Iodixanol.[7][8] An industrial approach often involves a continuous process for its preparation and purification.[7][9]

Protocol Overview:

  • Chlorination of the Tri-iodinated Core: The 5-amino-2,4,6-triiodoisophthalic acid is first converted to its corresponding dichloride. This is typically achieved by reacting it with thionyl chloride in the presence of a suitable solvent and potentially a catalyst.[10][11][12][13]

  • Amidation: The resulting 5-amino-2,4,6-triiodoisophthaloyl dichloride is then reacted with 3-amino-1,2-propanediol in an amidation reaction to form Compound B.

Continuous Iodination and Purification Process for a Precursor:

An improved industrial method focuses on the continuous iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) to produce Compound B.[7][9]

  • Iodination: ABA or its HCl salt is iodinated with iodine chloride in a first reactor at a pH of 2-3 and a temperature of 60-90°C.[7][9]

  • Quenching: The reaction is quenched in a second reactor by adding a suitable quenching agent.[7][9]

  • Decolorizing: The quenched mixture is decolorized in a third reactor at a pH above 4.[7][9]

  • Crystallization: The decolorized mixture is cooled to 25-45°C in a fourth reactor to induce crystallization.[7][9]

  • Isolation: The crystals of Compound B are then filtered and washed.[7][9]

Synthesis of 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound A)

The final intermediate before the dimerization step is Compound A, which is synthesized by acetylating the amino group of Compound B.[8]

Protocol:

  • Reaction Setup: Dissolve Compound B in a suitable solvent.

  • Acetylation: Add an acetylating agent, such as acetic anhydride, to the solution. The reaction is typically carried out under controlled temperature and pH conditions.

  • Isolation: Upon completion of the reaction, Compound A is isolated, often through precipitation and filtration, and may be further purified by recrystallization.

Core Protocol: Dimerization to Iodixanol

The final and most critical step is the dimerization of two molecules of Compound A using a linking agent. Epichlorohydrin is a commonly used dimerizing agent for this transformation.[14][15]

Iodixanol_Dimerization cluster_reactants Reactants cluster_conditions Reaction Conditions Compound_A1 2x Compound A Reaction Dimerization Compound_A1->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Solvent Solvent (e.g., 2-Methoxyethanol, Propyleneglycol, Water) Solvent->Reaction Base Base (e.g., NaOH, KOH) Base->Reaction pH_Control pH Control (e.g., Boric Acid, HCl) pH_Control->Reaction Temperature Controlled Temperature Temperature->Reaction Crude_Iodixanol Crude Iodixanol Reaction->Crude_Iodixanol

Figure 2: Key components and conditions for the dimerization of Compound A to Iodixanol.

Detailed Dimerization Protocol:

  • Dissolution: Dissolve Compound A in a suitable solvent. While 2-methoxyethanol has been traditionally used, more recent processes utilize solvents like propyleneglycol or even water for environmental and economic reasons.[3][15]

  • Basification: Add a base, such as sodium hydroxide or potassium hydroxide, to the solution. The pH is a critical parameter and is typically maintained between 10 and 12.[1][15][16]

  • pH Adjustment and Buffering: The pH can be precisely adjusted using an acid like hydrochloric acid. The addition of boric acid can act as a buffer and has been shown to inhibit excessive alkylation and other side reactions, thereby improving the conversion rate to Iodixanol.[1][14][16]

  • Addition of Dimerizing Agent: Add the dimerizing agent, typically epichlorohydrin, to the reaction mixture. The molar equivalents of the dimerizing agent are carefully controlled.[15]

  • Reaction Monitoring: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC) until the concentration of Compound A is below a specified limit (e.g., ≤5%).[16]

  • Quenching and Neutralization: Once the reaction is complete, quench the reaction and adjust the pH to a neutral range (5-7) with an acid.[16]

  • Initial Purification: The crude product mixture is then subjected to initial purification steps, which may include removal of inorganic ions using anion and cation exchange resins and decolorization with activated carbon.[16]

  • Isolation of Crude Iodixanol: The solvent is removed, typically by evaporation, to yield the crude Iodixanol product.[16]

Purification of Crude Iodixanol

The crude product from the dimerization reaction contains Iodixanol along with unreacted Compound A, byproducts like Iohexol, and other impurities.[4][5] Therefore, a robust purification process is essential to achieve the high purity required for a pharmaceutical product.

Purification Protocol (Crystallization):

Crystallization is the primary method for purifying crude Iodixanol.[2][17]

  • Solvent Selection: The crude Iodixanol is dissolved in a suitable solvent system. Solvents such as 1-methoxy-2-propanol and ethanol have been found to be effective for this purpose.[2][17][18]

  • Concentration and Seeding: The solution is concentrated, and seeding with pure Iodixanol crystals may be employed to initiate crystallization.[2]

  • Controlled Cooling and Agitation: The mixture is subjected to a controlled cooling profile with agitation to promote the growth of uniform crystals.

  • Filtration and Washing: The crystallized Iodixanol is collected by filtration and washed with a suitable solvent (e.g., methanol) to remove residual impurities.[4]

  • Drying: The purified Iodixanol crystals are dried under vacuum to remove any remaining solvent.

  • Multiple Crystallizations: To achieve the desired high purity (often >99%), the crystallization process may be repeated.[2][15]

Alternative Purification Method (Chromatography):

Macroporous adsorption resin chromatography can also be employed for the purification of crude Iodixanol, offering an alternative to crystallization.[14][16][19]

Data Presentation and Analysis

Synthesis StageKey ProductTypical Yield/ConversionTypical PurityAnalytical Method
Dimerization Crude Iodixanol85-90% conversion of Compound A85-90%HPLC
Purification (Chromatography) Purified Iodixanol90-95% recovery96-98%HPLC
Recrystallization Final Iodixanol90-95% recovery>99%HPLC

Data synthesized from patents describing improved synthesis and purification processes.[14][16][19]

Troubleshooting and Expert Insights

  • Side Reactions: The primary challenge in the dimerization step is the potential for side reactions, such as over-alkylation, which can reduce the yield of Iodixanol.[20] Controlling the pH, temperature, and stoichiometry of the reactants is crucial to minimize these unwanted reactions. The use of boric acid as a buffer has proven effective in inhibiting such side reactions.[14][16]

  • Impurity Profile: The crude Iodixanol typically contains unreacted Compound A and the byproduct Iohexol.[4] The purification process must be optimized to effectively remove these and other minor impurities.

  • Solvent Choice: The choice of solvent for both the dimerization and purification steps has significant economic and environmental implications. The shift from 2-methoxyethanol to more benign solvents like propyleneglycol and water represents a move towards greener chemistry in the manufacturing of Iodixanol.[3][15]

  • Process Optimization: Even small improvements in each synthetic step can lead to significant cost savings in large-scale production.[7] Continuous processing for the preparation of intermediates like Compound B is an example of such optimization.[7][9]

References

  • Zhejiang Hisyn Pharmaceutical Co., Ltd. (2011).
  • Hu, Z. (2011).
  • GE Healthcare AS. (2011). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. EP2281804A1.
  • GE Healthcare AS. (2011). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)
  • LookChem. (n.d.). Synthesis of Iodixanol. Retrieved from [Link]

  • GE Healthcare AS. (2011). Synthesis of iodixanol in propyleneglycol. EP2279998A1.
  • GE Healthcare AS. (2013).
  • GE Healthcare AS. (2013).
  • GE Healthcare AS. (2005). Process for iodixanol production. BRPI0514169A.
  • Jiangsu Hengrui Medicine Co., Ltd. (2018). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid. CN108218151A.
  • GE Healthcare AS. (2011). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. EP2281804B1.
  • Jiangsu Institute of Nuclear Medicine. (2012). Method for preparing 5-amino-N,N'-di(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. CN102391208A.
  • Zhejiang Hisyn Pharmaceutical Co., Ltd. (2011).
  • Quick Company. (n.d.). "A Process For The Manufacture Of Iodixanol". Retrieved from [Link]

  • GE Healthcare AS. (2011).
  • Håland, T., & Sydnes, L. K. (2018).
  • GE Healthcare AS. (2006).
  • Zambon SpA. (1997).
  • Xinchang Guobang Chemical Industry Co., Ltd. (2006). Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide. CN1721404A.
  • Refeyn. (2025).
  • Zambon Group SpA. (1995). PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE. EP0763523B1.
  • Justia Patents. (n.d.). Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide.
  • Nycomed Imaging AS. (2000).
  • GE Healthcare AS. (2011). Alternative dimerisation reagents for synthesis of iodixanol. EP2281802A1.
  • GE Healthcare AS. (2010). Iodixanol synthesis. RU2385316C2.
  • Håland, T., & Sydnes, L. K. (2018).
  • GE Healthcare AS. (2008).
  • International Journal of Chemical Science. (n.d.). A practical large-scale synthesis of iohexol.
  • PubMed. (n.d.). Neural tolerance of the non-ionic dimers iodixanol and iotrolan and the non-ionic monomer iopamidol during myelography in non-anaesthetised rabbits.
  • PubMed. (2001).
  • ChemRxiv. (n.d.).
  • PubChem. (n.d.). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Amino-2,4,6-Triiodoisophthalamide Synthesis

This guide serves as a specialized Technical Support Center for researchers and process chemists working on the synthesis and yield optimization of 5-Amino-2,4,6-Triiodoisophthalamide . The content below is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers and process chemists working on the synthesis and yield optimization of 5-Amino-2,4,6-Triiodoisophthalamide .

The content below is structured to address the specific chemical challenges of electrophilic aromatic substitution on deactivated rings, solubility management of tri-iodinated species, and purification protocols critical for pharmaceutical-grade purity (e.g., X-ray contrast media intermediates).

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting

Process Overview & Mechanistic Logic

The synthesis of 5-Amino-2,4,6-Triiodoisophthalamide generally follows one of two industrial pathways. Understanding which pathway you are using is critical for troubleshooting, as the "Yield Loss" mechanisms differ significantly between them.

  • Route A (The "Acid First" Route): Iodination of 5-aminoisophthalic acid

    
     Acid Chloride formation 
    
    
    
    Amidation.
  • Route B (The "Direct Amide" Route): Amidation of 5-aminoisophthalic acid

    
     Iodination of 5-aminoisophthalamide.
    

Route A is generally preferred for the unsubstituted amide due to better solubility profiles of the acid intermediate during purification. Route B is common for N-alkylated derivatives (like Iohexol intermediates).

Workflow Visualization

The following diagram illustrates the critical decision points and failure modes (in red) for both routes.

SynthesisPathways Start Start: 5-Aminoisophthalic Acid IodinationAcid Step A1: Iodination (ICl or I2/HIO3) Start->IodinationAcid Route A (Preferred) AmidationFirst Step B1: Amidation First Start->AmidationFirst Route B TriiodoAcid Intermediate: 5-Amino-2,4,6- triiodoisophthalic Acid IodinationAcid->TriiodoAcid FailAzo FAILURE: Azo Dimer Formation (Pink/Brown Impurity) IodinationAcid->FailAzo Oxidation FailMono FAILURE: Under-iodination (Mono/Di-iodo species) IodinationAcid->FailMono Low Eq/Temp Chlorination Step A2: Chlorination (SOCl2 + Catalyst) TriiodoAcid->Chlorination AcidChloride Acid Chloride Intermediate Chlorination->AcidChloride Amidation Step A3: Amidation (NH3 or Amine) AcidChloride->Amidation FinalProduct Target: 5-Amino-2,4,6- Triiodoisophthalamide Amidation->FinalProduct AmideStart Intermediate: 5-Aminoisophthalamide AmidationFirst->AmideStart IodinationAmide Step B2: Direct Iodination (ICl/H2O) AmideStart->IodinationAmide IodinationAmide->FinalProduct IodinationAmide->FailAzo Oxidation FailHyd FAILURE: Hydrolysis (Reversion to Acid) IodinationAmide->FailHyd Acidic pH

Caption: Comparative synthesis pathways showing critical failure modes (Azo formation, Under-iodination) that impact yield.

Troubleshooting Guide: Yield Optimization

This section addresses specific yield-killing scenarios. Locate your observation in the "Symptom" column to find the technical resolution.

Phase 1: The Iodination Step (Critical)

Applicable to both Route A and Route B.

SymptomProbable CauseTechnical Resolution
Yield < 60% (Significant unreacted material)Protonation of Aniline: If pH < 1.0, the amino group (

) becomes ammonium (

), which is a meta-director and deactivates the ring against electrophilic attack at the 2,4,6 positions.
Maintain pH 2.0–3.0: Buffer the reaction. While ICl requires acidic conditions, the pH must be high enough to keep a fraction of the amine free. Protocol: Add ICl slowly. If using I2/HIO3, ensure temperature is >70°C to drive kinetics.
Product is Pink/Brown (Even after washing)Azo Dimer Formation: Oxidation of the aniline amine leads to

coupling. These impurities co-crystallize and lower yield during recrystallization.
Reductive Quench: Do not just filter. Quench the reaction mixture with Sodium Bisulfite (NaHSO3) or Sodium Dithionite (Na2S2O4) before isolation. This reduces the azo bond back to the amine or decolorizes the complex.
Mono/Di-iodo Impurities (Detected by HPLC)Starved Stoichiometry: The reaction consumes Iodine.[1] Volatility of

at high temps leads to loss of reagent.
Excess Reagents: Use 3.1 to 3.3 equivalents of the iodinating agent. Step-wise Heating: Start at ambient temp for mono-iodination, then ramp to 80°C+ for the sterically hindered 2-position (the final iodine).
"Sticky" Precipitate Solvent Entrapment: Tri-iodinated aromatics are notorious for trapping solvents (DMSO/Water) in the crystal lattice.Digestion: Heat the slurry to 90°C for 1 hour after reaction completion (before filtering). This "Ostwald ripening" improves crystal density and purity.
Phase 2: The Amidation Step (Route A Specific)

Applicable if converting Acid Chloride to Amide.

SymptomProbable CauseTechnical Resolution
Low Conversion to Amide Hydrolysis of Acid Chloride: The tri-iodo acid chloride is sterically bulky and relatively stable, but water in the solvent will hydrolyze it back to the acid.Dry Conditions: Ensure the solvent (e.g., DMAc, Toluene) has water content <0.05%. Catalyst: Use Thionyl Chloride (SOCl2) with a catalytic amount of DMF or a Quaternary Ammonium Salt (e.g., TEBA) to drive the acid chloride formation to completion before adding the amine.
Incomplete Dissolution Solubility Limit: The tri-iodo acid chloride is poorly soluble in non-polar solvents.Solvent Switch: Use Dimethylacetamide (DMAc) or NMP as the reaction solvent. These dissolve the intermediate effectively and act as acid scavengers (though an external base like Triethylamine is preferred).

Optimized Experimental Protocols

Protocol A: High-Yield Iodination (Green Chemistry Approach)

Replaces corrosive ICl with Iodine/Iodate, reducing waste and improving safety.

Theory:


. The generated 

is the active species.

Steps:

  • Dissolution: Suspend 1.0 eq of 5-aminoisophthalic acid in water (approx. 10 volumes).

  • Acidification: Add HCl to adjust pH to ~1.0 (initially).

  • Iodine Addition: Add 1.2 eq of solid Iodine (

    
    ). Heat to 60°C.
    
  • Oxidant Feed: Slowly drip aqueous Sodium Iodate (NaIO3) or Hydrogen Peroxide (H2O2) over 4 hours.

    • Why? Slow addition maintains a low concentration of active iodine, favoring tri-substitution over oxidation of the amine.

  • Temperature Ramp: Increase temperature to 80–90°C and hold for 6–12 hours.

  • Quench: Cool to 25°C. Add Sodium Bisulfite solution until the supernatant turns from brown to pale yellow (destroys excess

    
     and Azo impurities).
    
  • Isolation: Filter the precipitate. Wash with water.[2]

  • Purification: Dissolve the wet cake in 1M NaOH (forms the soluble sodium salt). Filter off insoluble impurities. Re-precipitate by slowly adding HCl to pH 2–3.

Protocol B: Purification of the Final Amide

Crucial for removing the "Pink" impurity.

  • Dissolution: Dissolve crude 5-Amino-2,4,6-Triiodoisophthalamide in Dimethylformamide (DMF) or DMAc at 50°C.

  • Carbon Treatment: Add Activated Carbon (5% w/w) and stir for 30 mins. Filter hot.

  • Precipitation: Slowly add the filtrate into a stirred vessel of Water (antisolvent). Ratio: 1 part DMF solution to 5 parts Water.

  • Wash: Filter and wash with Methanol (removes trace organic impurities).

Frequently Asked Questions (FAQs)

Q1: Why is my yield lower when I iodinate the amide directly (Route B) compared to the acid (Route A)? A: The amide group (


) is electron-withdrawing. While it directs meta (which is where the iodines go), it deactivates the ring overall. The acid group (

) is also deactivating, but the solubility differences usually favor the Acid route. Furthermore, the amide bond can hydrolyze under the harsh acidic conditions required for iodination (using ICl/HCl), reverting your product back to the acid. Route A avoids this by forming the amide last.

Q2: Can I use Chloramine-T for iodination? A: While possible for radiolabeling (micro-scale), it is not recommended for preparative synthesis. Chloramine-T is a strong oxidant and will cause significant oxidative dimerization (azo formation) of the primary amine, drastically reducing yield and complicating purification [1].

Q3: How do I remove the persistent pink color? A: The pink color is the azo-dimer. It is very difficult to remove by simple washing. The most effective method is recrystallization from alkaline water (if using the acid) or DMF/Water precipitation (for the amide), combined with a Sodium Dithionite wash. Dithionite chemically reduces the azo bond.

Q4: What is the role of the quaternary ammonium salt in the chlorination step? A: If you are proceeding via Route A (Acid


 Chloride), adding a catalyst like Tetraethylammonium chloride  or Benzyltriethylammonium chloride  catalyzes the reaction between Thionyl Chloride and the sterically hindered carboxylic acid groups, allowing the reaction to proceed at lower temperatures and higher yields [2].

References

  • Murphy, H. R., & Harris, H. W. (1987). Improved synthesis and iodination of a cleavable photoactivated probe. Analytical Biochemistry, 165(1), 88-95.[3] Link

  • Villa, M., et al. (1997). Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride. U.S. Patent 5,663,432.[4] Link

  • Puglisi, G., et al. (2011). Process for purifying a solution of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[5][6][7] European Patent EP2289870.[8] Link

  • Wang, Y. (2012).[6] Method for preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[5][6][8] Chinese Patent CN102399187A. Link

  • Deshpande, P. (2012). Process for the Iodination of Aromatic Compounds.[1][6][7][9][10] U.S. Patent Application 2012/0041224. Link

Sources

Optimization

Technical Support Center: Purification of 5-Amino-2,4,6-Triiodoisophthalamide

Welcome to the Technical Support Center for the purification of 5-Amino-2,4,6-Triiodoisophthalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-Amino-2,4,6-Triiodoisophthalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for the effective removal of unreacted iodine and other impurities from your synthesized product. Our goal is to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude 5-Amino-2,4,6-Triiodoisophthalamide product has a distinct brown or purple tint. What is the likely cause?

A1: A brown or purple coloration in your product is a strong indicator of the presence of unreacted elemental iodine (I₂). Iodine is sparingly soluble in many organic solvents and can become trapped in the product matrix upon precipitation or solvent evaporation, leading to this discoloration.

Q2: I performed a sodium thiosulfate wash, but my product is still colored. What could be the issue?

A2: There are several possibilities if a thiosulfate wash is ineffective:

  • Insufficient Thiosulfate: You may not have used a sufficient molar excess of sodium thiosulfate to quench all the residual iodine.

  • Inadequate Mixing: If the reaction mixture is biphasic (organic and aqueous), vigorous stirring is essential to ensure the thiosulfate in the aqueous phase comes into contact with the iodine in the organic phase.

  • pH of the Solution: The efficiency of the reduction of iodine by thiosulfate can be pH-dependent. The reaction is generally effective in a neutral to slightly acidic pH range.[1]

  • Other Colored Impurities: While less common, it's possible that other colored byproducts are present from the synthesis.

Q3: What are the most common impurities I should be aware of besides unreacted iodine?

A3: Besides residual iodine, other potential impurities can arise from the synthesis of 5-Amino-2,4,6-Triiodoisophthalamide, which is often prepared from 5-amino-2,4,6-triiodoisophthalic acid or its acid chloride.[2][3] Potential impurities include:

  • Starting Materials: Unreacted 5-amino-2,4,6-triiodoisophthalic acid or its dichloride.

  • Hydrolysis Products: If the amide is synthesized from the acid chloride, hydrolysis of the acid chloride back to the carboxylic acid can occur.

  • Under-iodinated Species: Incomplete iodination can lead to the presence of mono- or di-iodinated versions of the final product.

  • Byproducts from Side Reactions: Depending on the specific synthetic route, other related substances may be formed. For instance, in the synthesis of related contrast media intermediates, dimeric byproducts have been identified.[4]

Q4: Can I use other reducing agents besides sodium thiosulfate to remove iodine?

A4: Yes, other reducing agents like sodium bisulfite or sodium metabisulfite can also be used to quench iodine. However, sodium thiosulfate is widely used due to its effectiveness, low cost, and the formation of water-soluble byproducts that are easily removed during aqueous workup.[5]

Q5: How can I confirm the purity of my final 5-Amino-2,4,6-Triiodoisophthalamide product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the main compound and detecting related substances. A suitable method would likely use a C18 column with a mobile phase of acetonitrile and water, possibly with a formic or phosphoric acid modifier.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the desired product and help identify any organic impurities.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

  • Elemental Analysis: To confirm the correct elemental composition, particularly the iodine content.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Troubleshooting Steps
Persistent brown/purple color after thiosulfate wash 1. Insufficient amount of sodium thiosulfate. 2. Inefficient mixing of biphasic solution. 3. Incorrect pH of the aqueous wash.1. Increase the molar excess of the sodium thiosulfate solution. A 10% w/v solution is a good starting point.[6] 2. Ensure vigorous stirring or shaking in a separatory funnel to maximize interfacial contact. 3. Check and adjust the pH of the thiosulfate solution to be near neutral.
Product precipitates during aqueous wash The product has low solubility in the organic solvent at the wash temperature.1. Perform the wash at a slightly elevated temperature (if the product is stable). 2. Use a larger volume of organic solvent to keep the product dissolved.
Low yield after recrystallization 1. The chosen solvent system is not optimal (product is too soluble at low temperatures). 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Perform small-scale solvent screening to find a solvent or solvent pair in which the product has high solubility at high temperatures and low solubility at low temperatures. For similar compounds, ethyl acetate/n-hexane has been used.[8][9] 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Oily product instead of crystals after recrystallization 1. Presence of impurities that inhibit crystallization. 2. The cooling process was too rapid.1. Consider a pre-purification step like a silica gel plug filtration to remove baseline impurities.[10] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]
Streaking or tailing on HPLC analysis 1. The compound is interacting strongly with the stationary phase. 2. The column is overloaded. 3. Inappropriate mobile phase pH.1. For polar compounds, consider using a column with low silanol activity or deactivating the silica gel.[7][10] Using an acidic modifier in the mobile phase can also help. 2. Reduce the concentration of the injected sample. 3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Presence of under-iodinated impurities in final product Incomplete iodination during synthesis.This is a synthetic issue, but purification may be possible with careful column chromatography. A gradient elution from a less polar to a more polar solvent system may be required to separate compounds with different numbers of iodine atoms.

Experimental Protocols

Protocol 1: Removal of Unreacted Iodine using Sodium Thiosulfate Wash

This protocol describes the standard procedure for quenching and removing residual elemental iodine from an organic solution containing the crude 5-Amino-2,4,6-Triiodoisophthalamide.

Causality: The thiosulfate anion (S₂O₃²⁻) is a reducing agent that reacts with elemental iodine (I₂) to form iodide (I⁻) and tetrathionate (S₄O₆²⁻).[5] Both of these products are water-soluble salts and can be easily separated from the organic phase.

Workflow Diagram:

G start Crude Product in Organic Solvent wash Wash with 10% aq. Sodium Thiosulfate start->wash separate Separate Aqueous and Organic Layers wash->separate repeat_wash Repeat Wash if Necessary separate->repeat_wash If organic layer is still colored water_wash Wash with Water separate->water_wash If organic layer is colorless repeat_wash->wash brine_wash Wash with Brine water_wash->brine_wash dry Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry evaporate Evaporate Solvent dry->evaporate end Crude Product Ready for Further Purification evaporate->end

Caption: Workflow for Sodium Thiosulfate Wash.

Step-by-Step Methodology:

  • Dissolve the Crude Product: Dissolve the crude 5-Amino-2,4,6-Triiodoisophthalamide in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare Thiosulfate Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Perform the Wash: Transfer the organic solution to a separatory funnel and add an equal volume of the 10% sodium thiosulfate solution.

  • Mix Thoroughly: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The brown/purple color of the organic layer should disappear as the iodine is reduced and extracted into the aqueous layer.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat if Necessary: If the organic layer is still colored, repeat the wash with a fresh portion of the sodium thiosulfate solution.

  • Wash with Water: Wash the organic layer with deionized water to remove any remaining thiosulfate salts.

  • Wash with Brine: Perform a final wash with a saturated sodium chloride solution (brine) to aid in the removal of water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product, now free of elemental iodine.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Causality: The principle of recrystallization is that the desired compound and its impurities have different solubility profiles in a given solvent or solvent system. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at a low temperature. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while the impurities remain in the solution.

Workflow Diagram:

G start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration to Collect Crystals ice_bath->filter wash_crystals Wash with Cold Solvent filter->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: Workflow for Recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. For derivatives of the parent acid, ethyl acetate/n-hexane has been shown to be effective.[8][9] Start by attempting to dissolve a small amount of the crude product in a small volume of hot ethyl acetate.

  • Dissolution: Place the crude 5-Amino-2,4,6-Triiodoisophthalamide in an Erlenmeyer flask. Add a small amount of the primary solvent (e.g., ethyl acetate) and heat the mixture with stirring. Continue adding the hot solvent in small portions until the solid is just dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this cooling period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash Crystals: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Dry the Product: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing an HPLC method to assess the purity of 5-Amino-2,4,6-Triiodoisophthalamide.

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For polar aromatic compounds like the target molecule, a reversed-phase method is typically effective, where the stationary phase is nonpolar and the mobile phase is polar.

Workflow Diagram:

G start Prepare Sample and Mobile Phase inject Inject Sample onto HPLC System start->inject separate Separation on Reversed-Phase Column inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram detect->analyze end Determine Purity and Identify Impurities analyze->end

Caption: Workflow for HPLC Purity Analysis.

Suggested HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid[6][7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid[6][7]

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or as determined by a UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified 5-Amino-2,4,6-Triiodoisophthalamide in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and acquire the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Safety and Handling

  • 5-Amino-2,4,6-Triiodoisophthalamide: While comprehensive toxicity data is limited, it is prudent to handle this compound with care. Avoid inhalation of dust and contact with skin and eyes.[12][13] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Iodine: Elemental iodine is corrosive and harmful if inhaled or in contact with skin.[14] Handle in a well-ventilated area or a fume hood.

  • Sodium Thiosulfate: Generally considered to have low toxicity, but it is good laboratory practice to avoid direct contact.

  • Organic Solvents: Many organic solvents are flammable and can be harmful. Always handle them in a well-ventilated area and away from ignition sources.

References

  • Gijsen, H. J. M., van Bakel, H. C. C. K., Zwaan, W., & Hulshof, L. A. (1999). Optimisation of the Preparation and Isolation of 5-Amino-2,4,6-triiodoisophthalic Acid Dichloride. Organic Process Research & Development, 3(1), 38-43.
  • SIELC Technologies. (2018, May 16). Separation of 5-Amino-2,4,6-triiodoisophthaloyl dichloride on Newcrom R1 HPLC column.
  • Niero, G., Penasa, M., Cassandro, M., & De Marchi, M. (2019). Validation of a gold standard method for iodine quantification in raw and processed milk, and its variation in different dairy species. Journal of Dairy Science, 102(6), 4808-4818.
  • SIELC Technologies. Separation of 5-Amino-2,4,6-triiodoisophthalic acid on Newcrom R1 HPLC column.
  • Chemos GmbH & Co. KG. (2020, March 30). Safety Data Sheet: 5-Amino-2,4,6-triiodoisophthalic acid.
  • CLEAPSS. (n.d.). Student safety sheets 56 Iodine.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 5-Amino-2,4,6-triiodoisophthalic acid.
  • Matsumoto, K., et al. (2025). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemistryOpen, 14(1), e202500174*.
  • GE Healthcare. (2011, February 9). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
  • University of Rochester, Department of Chemistry.
  • Wikipedia. (n.d.).
  • Fisher Scientific. (2025, December 25).
  • Niero, G., Penasa, M., Cassandro, M., & De Marchi, M. (2019). Validation of a gold standard method for iodine quantification in raw and processed milk, and its variation in different dairy species. PubMed.
  • Axalta Coating Systems. (2020, May 18).
  • Waters Corporation. (2025, June 18).
  • Zhang, J., et al. (2010). Synthesis of medical intermediate 5-amino-2,4,6-triiodoisophthalic acid.
  • Matsumoto, K., et al. (2025).
  • Horvath, Z., & Simon, A. (2015). Iodate determination, Method validation, UV spectroscopy, Table salt. Scientific & Academic Publishing.
  • Seal, A. J., et al. (2016). Validation of an optimized method for the determination of iodine in human breast milk by inductively coupled plasma mass spectrometry (ICPMS) after tetramethylammonium hydroxide extraction.
  • ChemicalBook. (n.d.). 5-Amino-2,4,6-triiodoisophthalic acid synthesis.
  • Zholdakova, Z. A., et al. (2016). STANDARDIZATION METHOD OF QUANTITATIVE DETERMINATION OF IODIDE IONS IN SUBSTANCES AND TABLETS CONTAINING IODINE ADDUCTS. RJPBCS.
  • BenchChem. (2025, December).
  • ResearchGate. (n.d.). Iodometry.
  • LabXchange. (2024, January 23).
  • GE Healthcare. (2011, February 9). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
  • CNIPA. (n.d.). The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride.
  • Adamu, U. F., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(8), 1391*.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Ricca Chemical. (n.d.).
  • Biotage. (2023, January 30).
  • Awtrey, A. D., & Connick, R. E. (1951). The Rate Law and Mechanism of the Reaction of Iodine with Thiosulfate Ion: The Formation of the Intermediate S2O3I-. Journal of the American Chemical Society, 73(4), 1842-1843*.
  • BOC Sciences. (n.d.). 76801-93-9|5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
  • Guidechem. (n.d.). 5-Amino-2,4,6-triiodoisophthalic acid 35453-19-1 wiki.
  • Reddit. (2021, June 23). Removal of Iodine.
  • EPFL. (n.d.).
  • Bracco S.p.A. (n.d.). PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE.
  • CNIPA. (n.d.). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
  • Biovera. (2024, November 13).
  • ResearchGate. (2018, June 15). HPLC Troubleshooting Guide.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology, 251.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press.
  • Thermo Fisher Scientific. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 5-Amino-2,4,6-Triiodoisophthalamide and its Analogs

The Central Role of 5-Amino-2,4,6-Triiodoisophthalamide in Contrast Media Synthesis 5-Amino-2,4,6-triiodoisophthalic acid and its derivatives, such as 5-Amino-2,4,6-Triiodoisophthalamide, are fundamental building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

The Central Role of 5-Amino-2,4,6-Triiodoisophthalamide in Contrast Media Synthesis

5-Amino-2,4,6-triiodoisophthalic acid and its derivatives, such as 5-Amino-2,4,6-Triiodoisophthalamide, are fundamental building blocks in the synthesis of numerous commercial non-ionic X-ray contrast agents. The tri-iodinated benzene ring is the core scaffold that provides the high electron density required for X-ray attenuation. The substituents at positions 1, 3, and 5 are crucial for modulating the physicochemical properties of the final contrast agent, such as solubility, osmolality, and viscosity, which in turn dictate its safety and efficacy in clinical applications. Accurate structural elucidation of these intermediates is therefore a critical quality control step in the manufacturing process.

Inferred ¹H and ¹³C NMR Spectral Interpretation of 5-Amino-2,4,6-Triiodoisophthalamide

Due to the absence of published experimental spectra for 5-Amino-2,4,6-Triiodoisophthalamide, we will infer its expected ¹H and ¹³C NMR spectral characteristics based on the detailed data available for its diethyl ester derivative, diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP). The primary difference between the two molecules lies in the functional group at positions 1 and 3 of the benzene ring (amide vs. ester). This will influence the chemical shifts of the adjacent aromatic carbons and the protons of the side chains.

Molecular Structure of 5-Amino-2,4,6-Triiodoisophthalamide

Caption: Molecular structure of 5-Amino-2,4,6-Triiodoisophthalamide.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Amino-2,4,6-Triiodoisophthalamide is expected to be relatively simple due to the high degree of substitution on the aromatic ring, which leaves no aromatic protons. The key signals will arise from the amine and amide protons.

  • Amine Protons (-NH₂): A broad singlet is anticipated for the two protons of the amino group at the C5 position. Based on data from DEtTIIP, where the -NH₂ signal appears at δ 5.68 ppm, a similar chemical shift in the range of δ 5.5 - 6.0 ppm is expected. The broadness of this peak is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.

  • Amide Protons (-CONH₂): Two distinct signals are expected for the two amide protons on each of the two amide groups due to restricted rotation around the C-N bond. These would likely appear as broad singlets in the region of δ 7.0 - 8.5 ppm . The exact chemical shifts will be sensitive to the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Due to the molecule's symmetry, we expect to see 4 distinct signals for the aromatic carbons and one for the carbonyl carbons.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C=O168 - 172The chemical shift of the amide carbonyl carbon is expected in this region. In the related DEtTIIP, the ester carbonyl appears at δ 168.51 ppm.[1]
C5-NH₂148 - 150The carbon bearing the amino group is expected to be significantly deshielded. In DEtTIIP, this carbon (C5-NH₂) resonates at δ 148.67 ppm.[1]
C1, C3146 - 148These carbons are attached to the amide groups. In DEtTIIP, the corresponding carbons (C1,3-CO) are found at δ 146.93 ppm.[1]
C4, C679 - 82The carbons attached to iodine atoms are significantly shielded due to the "heavy atom effect". In DEtTIIP, these carbons (C4,6-I) appear at δ 79.93 ppm.[1]
C270 - 73This carbon, also attached to an iodine atom, is expected to be in a similar shielded region. The corresponding signal in DEtTIIP (C2-I) is at δ 71.74 ppm.[1]

Table 1. Predicted ¹³C NMR Chemical Shifts for 5-Amino-2,4,6-Triiodoisophthalamide based on data from Diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP).[1]

Comparative Analysis with Commercial Contrast Agents

A meaningful way to understand the spectral features of 5-Amino-2,4,6-Triiodoisophthalamide is to compare them with established non-ionic, iodinated contrast agents like Iopamidol and Iohexol.

Iopamidol

Iopamidol is a derivative of 5-amino-2,4,6-triiodoisophthalic acid where the amino group is acylated and the two carboxylic acid groups are converted to amides with serinol side chains.

  • ¹H NMR of Iopamidol: The ¹H NMR spectrum of Iopamidol is more complex than that predicted for our target molecule. Key features include:

    • Amide Protons: Multiple amide proton signals are observed in the downfield region, typically between δ 8.0 and 9.0 ppm. These are often broad due to restricted rotation and exchange.

    • Side Chain Protons: A complex set of multiplets is expected between δ 3.0 and 4.5 ppm, corresponding to the various -CH and -CH₂ groups of the dihydroxypropyl and hydroxypropanoyl side chains.

    • Methyl Protons: A doublet for the methyl group of the lactoyl side chain will be present in the upfield region, typically around δ 1.4 ppm.

Iohexol

Iohexol is another widely used contrast agent derived from 5-amino-2,4,6-triiodoisophthalic acid. It features N-acetyl and two N,N'-bis(2,3-dihydroxypropyl) substituents.

  • ¹H NMR of Iohexol: The ¹H NMR spectrum of Iohexol will also be characterized by:

    • Amide Protons: Broad signals for the amide protons.

    • Side Chain Protons: A complex series of overlapping multiplets for the numerous protons of the dihydroxypropyl side chains, typically in the δ 3.0 - 4.0 ppm region.

    • Acetyl Methyl Protons: A sharp singlet for the methyl protons of the acetyl group, expected around δ 2.0 ppm.

The comparison highlights that while the core aromatic structure is similar, the nature and complexity of the side chains in Iopamidol and Iohexol lead to significantly more complex ¹H NMR spectra compared to the simpler 5-Amino-2,4,6-Triiodoisophthalamide.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques are often used in concert for a comprehensive characterization of iodinated contrast media and their intermediates.

cluster_0 Analytical Techniques cluster_1 Information Provided NMR NMR Spectroscopy NMR_info Detailed Structural Information (Connectivity, Stereochemistry) NMR->NMR_info LCMS LC-MS/MS LCMS_info High Sensitivity and Selectivity (Quantification, Impurity Profiling) LCMS->LCMS_info FTIR FTIR Spectroscopy FTIR_info Functional Group Identification FTIR->FTIR_info HPLC HPLC HPLC_info Purity Assessment and Quantification HPLC->HPLC_info

Caption: Comparison of Analytical Techniques for Characterizing Iodinated Compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of iodinated contrast media in various matrices.

  • Advantages over NMR:

    • Superior Sensitivity: LC-MS/MS can detect and quantify compounds at much lower concentrations (ng/L to µg/L levels) than NMR.

    • Impurity Profiling: It is an excellent tool for identifying and quantifying process-related impurities and degradation products.

  • Disadvantages compared to NMR:

    • Limited Structural Information: While it provides accurate mass-to-charge ratio information, it does not offer the detailed structural connectivity and stereochemical insights that NMR provides.

For routine quality control and monitoring of known compounds and impurities, LC-MS/MS is often the method of choice due to its high throughput and sensitivity. However, for the initial characterization and structural confirmation of new entities, NMR is indispensable.

Experimental Protocol for NMR Analysis

The following provides a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of iodinated aromatic compounds like 5-Amino-2,4,6-Triiodoisophthalamide.

start Start: Sample Preparation dissolve Dissolve ~10-20 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) start->dissolve transfer Transfer solution to a clean, dry NMR tube dissolve->transfer instrument_setup Instrument Setup transfer->instrument_setup lock_shim Lock on the deuterium signal and shim the magnetic field instrument_setup->lock_shim acquire_1H Acquire ¹H NMR Spectrum lock_shim->acquire_1H process_1H Process ¹H FID: Fourier Transform, Phase Correction, Baseline Correction, Integration acquire_1H->process_1H acquire_13C Acquire ¹³C{¹H} NMR Spectrum process_1H->acquire_13C process_13C Process ¹³C FID: Fourier Transform, Phase Correction, Baseline Correction acquire_13C->process_13C analyze Spectral Analysis and Interpretation process_13C->analyze end End: Report Results analyze->end

Caption: Workflow for NMR Spectral Acquisition and Analysis.

Step 1: Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for many iodinated aromatic compounds due to its excellent dissolving power for polar molecules. It also has the advantage of shifting the residual water peak to a region that is less likely to overlap with signals of interest.

  • Concentration: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for complex molecules like Iopamidol and Iohexol.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio (typically several hundred to several thousand scans).

Step 3: Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, the residual proton peak is at δ 2.50 ppm and the carbon peak is at δ 39.52 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both the ¹H and ¹³C spectra to determine their chemical shifts.

Conclusion

The structural integrity of 5-Amino-2,4,6-Triiodoisophthalamide is a critical determinant of the quality and safety of the final iodinated contrast agents derived from it. While direct experimental NMR data for this specific intermediate is scarce in the public domain, a comprehensive understanding of its expected ¹H and ¹³C NMR spectra can be reliably inferred from the detailed analysis of its close chemical relatives. This guide has provided a framework for this interpretation, placed it in the context of commercially successful contrast agents, and offered a comparison with complementary analytical methodologies. By combining a sound theoretical understanding with robust experimental protocols, researchers and developers can ensure the meticulous characterization of these vital pharmaceutical compounds.

References

  • Ohkawa, K., et al. (2025). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemRxiv. [Link]

Sources

Comparative

Comparative Characterization Guide: Mass Spectrometry Profiling of 5-Amino-2,4,6-Triiodoisophthalamide

Executive Summary 5-Amino-2,4,6-Triiodoisophthalamide is a critical intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol). Its characterization is chemically challenging due to the hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2,4,6-Triiodoisophthalamide is a critical intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol). Its characterization is chemically challenging due to the high mass defect of iodine, significant steric hindrance, and the potential for de-iodinated impurities that mimic the parent structure.

This guide compares Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and UV-Vis detection for the profiling of this compound.

  • Verdict: LC-ESI-MS/MS is the superior modality for structural identification and impurity profiling due to its ability to preserve the labile amide bonds while providing distinct iodine isotopic envelopes.

  • Alternative: LC-APCI-MS serves as a robust secondary method when matrix suppression in ESI is high, though it risks thermal degradation of the analyte.

  • Baseline: HPLC-UV remains the standard for routine quantification but fails in specificity regarding de-iodinated byproducts.

Technical Background & Chemical Challenges

The Analyte
  • Formula:

    
    
    
  • Molecular Weight: ~556.86 g/mol

  • Key Structural Features:

    • Tri-iodinated aromatic ring: Creates a significant mass defect and a unique "mass-deficient" signal in high-resolution MS.

    • Amide groups: Susceptible to hydrolysis; requires buffered mobile phases.

    • Primary Amine: Facilitates positive ionization (

      
      ).
      
The Impurity Challenge

In drug development, the most critical impurities for this intermediate are des-iodo analogs (where an Iodine is replaced by Hydrogen).

  • Parent Mass: ~557 Da

  • Des-iodo Impurity: ~431 Da (-127 I + 1 H)

  • Challenge: UV detectors often cannot distinguish these species due to overlapping absorbance maxima (

    
     nm). MS is required to resolve them based on 
    
    
    
    .

Comparative Methodology: ESI vs. APCI vs. UV[1]

The following table summarizes the performance metrics of the three primary characterization techniques.

FeatureMethod A: LC-ESI-MS (Recommended)Method B: LC-APCI-MS Method C: HPLC-UV (Baseline)
Primary Mechanism Soft ionization (Solution phase)Gas-phase chemical ionizationChromophore absorption (254 nm)
Ionization Mode Positive (

) & Sodium Adducts
Positive (

)
N/A
Sensitivity (LOD) High (< 1 ng/mL)Moderate (10–50 ng/mL)Low (µg/mL range)
Structural ID Excellent (Adducts + Fragments)Good (Mostly Parent ion)None (Retention time only)
Thermal Stability High (Ambient temperature)Low (Heated nebulizer >300°C)N/A
Matrix Tolerance Low (Susceptible to suppression)High (Resistant to salts)High
Best Use Case Impurity Identification & Trace Analysis Dirty Matrices / Process Streams Routine Purity % Testing
Deep Dive: Why ESI Wins for Identification

Iodinated compounds are electron-dense. ESI in positive mode efficiently protonates the amine group (


). Furthermore, ESI is "soft," meaning it does not shatter the molecule before it enters the mass analyzer. This allows for the detection of the intact molecular ion 

, which is crucial for confirming the presence of all three iodine atoms.

APCI Risk: The high heat required for APCI (often >350°C to vaporize the solvent) can cause thermal de-iodination inside the source. This creates false positives for impurities—the instrument detects a des-iodo fragment that was generated by the machine, not present in the sample.

Experimental Protocol (Self-Validating System)

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation
  • Solvent: Dissolve 1 mg of 5-Amino-2,4,6-Triiodoisophthalamide in 1 mL of Dimethyl Sulfoxide (DMSO) (primary stock).

  • Dilution: Dilute 1:100 into 50:50 Water:Acetonitrile.

    • Why: Direct injection of DMSO causes signal suppression and peak broadening.

  • Filtration: 0.22 µm PTFE filter (removes particulate matter that clogs ESI capillaries).

LC-MS Parameters
ParameterSettingRationale
Column C18 (2.1 x 100 mm, 1.7 µm)Standard reverse-phase retention for polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for iodinated compounds than MeOH.
Gradient 5% B to 95% B over 10 minsElutes polar impurities early; hydrophobic parent later.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency.
Source Temp 350°CHigh enough to desolvate, low enough to prevent de-iodination.
Capillary Voltage 3.5 kVStandard positive mode setting.

Visualizations & Workflows

Characterization Logic Flow

This diagram illustrates the decision matrix for characterizing the product and its impurities.

CharacterizationWorkflow Sample Raw Sample (5-Amino-2,4,6-Triiodoisophthalamide) Solubility Dissolve in DMSO Dilute in H2O/ACN Sample->Solubility LC UHPLC Separation (C18 Column) Solubility->LC Decision Select Detector LC->Decision UV UV (254 nm) Quantification Only Decision->UV Routine QC MS Mass Spectrometry (Structural ID) Decision->MS R&D / Impurity Profiling ESI ESI Source (Positive Mode) MS->ESI Preferred (Soft) APCI APCI Source (Alternative) MS->APCI If Matrix Suppression High Spectrum Spectrum Analysis Look for m/z 557.8 ESI->Spectrum APCI->Spectrum ImpurityCheck Impurity Check Search for m/z 431 (Des-iodo) Spectrum->ImpurityCheck

Figure 1: Decision matrix for selecting the appropriate ionization and detection mode based on the analytical goal (Quantification vs. Identification).

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is vital for confirming the structure. The loss of Iodine atoms is the most characteristic feature.

Fragmentation Parent Parent Ion [M+H]+ m/z ~557.8 Frag1 Loss of NH3 [M+H - 17]+ m/z ~540.8 Parent->Frag1 - NH3 (Amide) Frag2 Loss of Iodine (I•) [M+H - 127]+ m/z ~430.8 Parent->Frag2 - I (Radical loss) Frag3 Loss of CO (Amide cleavage) [M+H - 28]+ Parent->Frag3 - CO Frag4 Double De-iodination [M+H - 254]+ Frag2->Frag4 - I

Figure 2: Predicted MS/MS fragmentation tree. The sequential loss of Iodine (127 Da) is the diagnostic signature for this compound.

Expected Results & Data Interpretation

When analyzing the data, use this reference table to validate your spectral peaks.

Ion IdentityTheoretical m/zObserved PatternNotes

557.86Base PeakConfirming parent structure.

579.84High IntensityCommon in ESI; indicates salt presence in mobile phase/glassware.

595.95Low IntensityPotassium adduct.
Des-iodo Impurity 431.90Trace (<0.1%)Critical quality attribute. If >1%, process purification failed.
Dimer

1114.72VariableOccurs at high concentrations; do not confuse with high MW impurity.

Note on Isotopes: Iodine (


) is monoisotopic. Unlike Chlorine or Bromine, you will not  see an M+2 peak pattern. The spectrum will appear relatively "clean" without complex isotopic clusters, making the M+1 (Carbon-13) peak the only major satellite.

References

  • National Institutes of Health (NIH). (2015). Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol.[1] PubMed. Retrieved from [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis: Quick Comparison. Retrieved from [Link]

  • Biotage. (2023).[2][3] When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • SIELC Technologies. (2018). 5-Amino-2,4,6-triiodoisophthalic acid HPLC Method. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 5-Amino-2,4,6-Triiodoisophthalamide and Other Iodinated Intermediates in Radiographic Contrast Agent Synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of iodinated contrast agents is a cornerstone of modern medical imaging. The selection of the core iodinated intermediate is a critical decisi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of iodinated contrast agents is a cornerstone of modern medical imaging. The selection of the core iodinated intermediate is a critical decision in the development and manufacturing process, profoundly influencing the efficiency of the synthesis, the purity of the final active pharmaceutical ingredient (API), and the ultimate safety and efficacy profile of the contrast medium. This guide provides an in-depth, objective comparison of 5-Amino-2,4,6-Triiodoisophthalamide and other key iodinated intermediates, supported by experimental data and field-proven insights to inform your research and development decisions.

The Central Role of Iodinated Intermediates

Iodinated X-ray contrast media are derivatives of a tri-iodinated benzene ring, which provides the necessary radiopacity for effective imaging.[1] The journey from basic chemical building blocks to a highly pure, injectable contrast agent is a multi-step process, with the synthesis of the central iodinated aromatic scaffold being a pivotal stage. The structure and functional groups of this intermediate dictate the subsequent chemical modifications required to introduce hydrophilic side chains, which in turn determine the osmolality, viscosity, and biocompatibility of the final product.[2][3] This guide focuses on a comparative analysis of the synthetic pathways and performance metrics of key iodinated intermediates.

Comparative Analysis of Synthetic Pathways

The industrial synthesis of non-ionic X-ray contrast agents like Iohexol and Iodixanol often starts from commercially available and relatively inexpensive precursors such as isophthalic acid or benzoic acid. The choice of the initial starting material and the subsequent synthetic route to the key iodinated intermediate has significant implications for the overall process efficiency, cost, and environmental impact. We will compare the synthetic pathways for three key intermediates:

  • 5-Amino-2,4,6-Triiodoisophthalamide: A direct precursor to the isophthalamide-based contrast agents.

  • 5-Aminoisophthalic Acid: A non-iodinated precursor that requires a subsequent iodination step.

  • Diatrizoic Acid: An ionic contrast agent in its own right, but also a foundational structure for understanding iodinated aromatic synthesis.

Synthesis of 5-Amino-2,4,6-Triiodoisophthalamide

The synthesis of 5-Amino-2,4,6-Triiodoisophthalamide typically proceeds from isophthalic acid through a three-step process: nitration, reduction, and iodination.[4]

A Isophthalic Acid B 5-Nitroisophthalic Acid A->B Nitration (H2SO4, NaNO3) C 5-Aminoisophthalic Acid B->C Reduction (Fe, reflux) D 5-Amino-2,4,6-Triiodoisophthalic Acid C->D Iodination (ICl)

Figure 1: Synthetic pathway to 5-Amino-2,4,6-Triiodoisophthalic Acid.

This route offers a convergent approach to the target molecule. However, the overall yield is impacted by the efficiency of each individual step.

Synthesis of 5-Aminoisophthalic Acid

5-Aminoisophthalic acid is a key precursor that can be synthesized from 5-nitroisophthalic acid.[5] This intermediate is then subjected to iodination to produce 5-Amino-2,4,6-Triiodoisophthalic Acid.

A 5-Nitroisophthalic Acid B 5-Aminoisophthalic Acid A->B Reduction (e.g., Na2S2, reflux or catalytic hydrogenation)

Figure 2: Synthesis of 5-Aminoisophthalic Acid.

The primary advantage of isolating 5-aminoisophthalic acid is the ability to purify it to a high degree before the critical and often challenging iodination step. This can lead to a cleaner final product with fewer iodinated impurities.

Synthesis of Diatrizoic Acid

Diatrizoic acid, or 3,5-diacetamido-2,4,6-triiodobenzoic acid, is synthesized from 3,5-dinitrobenzoic acid. This pathway involves reduction, iodination, and acetylation steps.

A 3,5-Dinitrobenzoic Acid B 3,5-Diaminobenzoic Acid A->B Reduction C 3,5-Diamino-2,4,6-triiodobenzoic Acid B->C Iodination D Diatrizoic Acid C->D Acetylation

Figure 3: Synthetic pathway to Diatrizoic Acid.

While Diatrizoic acid is an ionic contrast agent, its synthesis provides valuable insights into the iodination and amidation of benzoic acid derivatives, processes that are fundamental to the production of many non-ionic agents as well.

Performance Comparison of Synthetic Routes

The choice of a synthetic route is a multi-faceted decision that balances yield, purity, cost, safety, and scalability. The following table summarizes the performance of the discussed synthetic pathways based on available literature data.

IntermediateStarting MaterialKey StepsReported YieldReported PurityKey AdvantagesKey Challenges
5-Amino-2,4,6-Triiodoisophthalamide Isophthalic AcidNitration, Reduction, IodinationOverall yield: 51.6%[4] (Nitration: 86.7%, Reduction: 78.1%, Iodination: 76.2%)[4]>99.9% after purification[6]Convergent synthesis.Moderate overall yield due to multiple steps.
5-Aminoisophthalic Acid 5-Nitroisophthalic AcidReductionUp to 97%[7]>99%[7]High yield and purity of the non-iodinated intermediate.Requires a separate, optimized iodination step.
Diatrizoic Acid 3,5-Dinitrobenzoic AcidReduction, Iodination, AcetylationAcetylation step yield: 90%[8]High purity achievable with purification.[8]Well-established chemistry.The intermediate 3,5-diamino-2,4,6-triiodobenzoic acid can be unstable.

Experimental Protocols

Synthesis of 5-Amino-2,4,6-Triiodoisophthalic Acid from 5-Aminoisophthalic Acid[6]

This protocol details the iodination of 5-aminoisophthalic acid to yield 5-Amino-2,4,6-Triiodoisophthalic Acid.

Materials:

  • 5-Aminoisophthalic acid

  • Potassium iodate (KIO₃)

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydrogen sulfite (NaHSO₃) solution (20% w/w)

  • Purified water

Procedure:

  • In a suitable reaction vessel, suspend 5-aminoisophthalic acid (1.0 eq) in purified water.

  • Adjust the pH to ≤ 0.5 with sulfuric acid.

  • Add potassium iodide (KI).

  • Heat the mixture to 30-35 °C.

  • Add potassium iodate (KIO₃) portion-wise to the reaction flask.

  • Increase the temperature to 70-75 °C and maintain for 5 hours.

  • Cool the reaction to room temperature.

  • Quench the reaction by adding 20% (w/w) sodium hydrogen sulfite solution with stirring.

  • Filter the precipitate, wash with water, and dry to obtain 5-amino-2,4,6-triiodoisophthalic acid.

Reported Yield: 95.3%[6] Reported Purity: >99.9% by HPLC[6]

Synthesis of 5-Aminoisophthalic Acid from 5-Nitroisophthalic Acid[7]

This protocol describes the reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid.

Materials:

  • 5-Nitroisophthalic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium disulfide (Na₂S₂)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a reactor, dissolve sodium carbonate in water and heat.

  • Add 5-nitroisophthalic acid and ensure complete dissolution.

  • Add an aqueous solution of sodium disulfide over 30 minutes at 90-98 °C.

  • Reflux the reaction mixture for 2.5-3 hours.

  • Filter the hot solution and collect the filtrate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-3.5.

  • Cool the solution to induce crystallization.

  • Filter the precipitate, wash with cold water, and dry to obtain 5-aminoisophthalic acid.

Reported Yield: 97%[7] Reported Purity: ≥99%[7]

Synthesis of Diatrizoic Acid (Acetylation Step)[8]

This protocol outlines the final acetylation step in the synthesis of Diatrizoic Acid.

Materials:

  • 3,5-diamino-2,4,6-triiodobenzoic acid

  • Acetic anhydride

  • Acetic acid

  • Trifluoroacetic acid

Procedure:

  • In a reaction vessel, dissolve 3,5-diamino-2,4,6-triiodobenzoic acid in a mixture of acetic anhydride and acetic acid containing a catalytic amount of trifluoroacetic acid.

  • Heat the reaction mixture to 80°C and maintain for 2 hours.

  • Cool the reaction mass to 5-10°C and quench with water.

  • Stir the mixture for 1 hour at 5-10°C to allow for complete precipitation.

  • Filter the solid product to obtain crude Diatrizoic Acid.

  • Purify the crude product by recrystallization.

Reported Yield: 90%[8]

Impact of Intermediate Selection on Final Contrast Agent Properties

The choice of the iodinated intermediate and its purity has a direct and significant impact on the quality and performance of the final non-ionic contrast agent.

  • Purity and Safety: The presence of impurities in the intermediate, particularly under-iodinated or over-iodinated species, can lead to the formation of related impurities in the final API.[9] These impurities can be difficult to remove and may impact the safety and tolerability of the contrast agent. Starting with a highly pure intermediate, such as purified 5-aminoisophthalic acid before iodination, can be a strategic advantage in controlling the impurity profile of the final product.

  • Osmolality and Viscosity: The fundamental structure of the iodinated intermediate dictates the number of hydrophilic side chains that can be attached. This, in turn, is a primary determinant of the osmolality and viscosity of the final contrast agent solution.[2] For instance, the isophthalamide structure of 5-Amino-2,4,6-Triiodoisophthalamide allows for the attachment of two side chains, which is a key feature in the design of low-osmolality non-ionic monomers. The development of dimeric structures, which have even lower osmolality, also relies on the versatile chemistry of these fundamental intermediates.[10]

  • Cost-Effectiveness: While a synthetic route with fewer steps may seem more cost-effective initially, the costs associated with purification and waste disposal must be considered.[11] A route that produces a cleaner crude product, even if it involves an additional step for intermediate purification, can be more economical in the long run due to higher overall yields of the final, specification-compliant API. Furthermore, the cost of the final contrast agent can be a significant factor in its clinical adoption.

Conclusion

The selection of an iodinated intermediate is a critical decision in the synthesis of radiographic contrast agents. This guide has provided a comparative analysis of 5-Amino-2,4,6-Triiodoisophthalamide and other key intermediates, focusing on their synthetic pathways, performance metrics, and the impact of their selection on the final product.

  • The direct synthesis of 5-Amino-2,4,6-Triiodoisophthalamide offers a convergent route, but with a moderate overall yield.

  • The synthesis and purification of 5-Aminoisophthalic Acid as a distinct intermediate provides an opportunity to enhance the purity of the subsequent iodinated product, potentially leading to a cleaner final API.

  • The synthesis of Diatrizoic Acid provides a well-established framework for understanding the fundamental chemical transformations involved in the production of iodinated contrast agents.

Ultimately, the optimal choice of intermediate will depend on a comprehensive evaluation of factors including the desired purity of the final product, the overall process economics, and the scalability of the synthetic route. The experimental data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to make informed decisions in this critical area of pharmaceutical manufacturing.

References

  • [Reference 1]
  • Synthesis of medical intermediate 5-amino-2,4,6-triiodoisophthalic acid. (URL: [Link])

  • [Reference 4]
  • Iodinated Radiocontrast Agents. (URL: [Link])

  • [Reference 7]
  • [Reference 8]
  • Iodinated Contrast agents within Radiology. (URL: [Link])

  • [Reference 10]
  • Structure-Function Relationships of Iodinated Contrast Media and Risk of Nephrotoxicity. (URL: [Link])

  • CN101234993B - Method for preparing 5-aminoisophthalic acid
  • [Reference 13]
  • [Reference 14]
  • [Reference 15]
  • [Reference 16]
  • [Reference 18]
  • [Reference 19]
  • [Reference 20]
  • [Reference 22]
  • Iodinated Contrast Media - A Safety Review. (URL: [Link])

  • [Reference 24]
  • [Reference 25]
  • [Reference 26]
  • [Reference 27]
  • [Reference 28]
  • [Reference 29]
  • [Reference 30]
  • Cost effectiveness of iodinated contrast media for CT scanning in Spain: a decision-based analysis. (URL: [Link])

  • [Reference 32]
  • CN104402758B - A kind of preparation method of iohexol impurity. (URL: )
  • [Reference 34]
  • [Reference 35]

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Comparative

Publish Comparison Guide: USP Reference Standards for 5-Amino-2,4,6-Triiodoisophthalamide Derivatives

The following guide provides an in-depth technical comparison and operational framework for using USP Reference Standards related to 5-Amino-2,4,6-Triiodoisophthalamide derivatives. These compounds—specifically Iohexol R...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and operational framework for using USP Reference Standards related to 5-Amino-2,4,6-Triiodoisophthalamide derivatives.

These compounds—specifically Iohexol Related Compound B and Iopamidol Related Compound A —are critical "Amino-Precursors" in the synthesis and degradation pathways of iodinated contrast media. This guide addresses the ambiguity of the nomenclature and provides a rigorous qualification strategy.

Executive Summary & Compound Identification[1]

In the context of United States Pharmacopeia (USP) monographs, "5-Amino-2,4,6-Triiodoisophthalamide" rarely appears as a standalone unsubstituted amide.[1] It refers to a class of process intermediates and degradation impurities where the 5-amino group has not yet been acetylated (in Iohexol) or lactylated (in Iopamidol).

Correct identification of the USP Reference Standard (RS) is the first critical step to avoid costly compliance failures.

The Two Primary USP Variants
FeatureIohexol Related Compound B Iopamidol Related Compound A
USP Catalog # 1344644 1344724
Chemical Name 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide
CAS Number 76801-93-960166-98-5
Role Key intermediate (Amino-Iohexol)Key intermediate (Amino-Iopamidol)
Status Primary USP Reference StandardPrimary USP Reference Standard

Technical Insight: These compounds exhibit high electron density due to the tri-iodinated benzene ring, making them stable but prone to photolytic degradation. Handling requires amber glassware and protection from light.

Comparative Analysis: USP vs. Alternatives

For a GMP-regulated laboratory, the choice of standard dictates the validity of the assay. Below is an objective comparison of the USP Primary Standard against EP (European Pharmacopoeia) and Commercial Secondary Standards.

Performance Matrix
MetricUSP Reference Standard (Primary) EP Reference Standard (Primary) Commercial Secondary Standard (e.g., LGC, TRC) In-House Synthesized Standard
Regulatory Standing Gold Standard for US FDA filings.[1] No CoA required; conclusive by definition.Equivalent for EMA. Accepted by FDA if qualified, but USP is preferred for US monographs.Requires Qualification. Must be traced to USP/EP RS to be valid for GMP release testing.High Risk. Requires full structural elucidation (NMR, MS) and rigorous stability monitoring.
Purity (Typical) 100.0% (assigned value for quantitative use)100.0% (assigned)95% - 99% (Variable)Variable (Batch dependent)
Water Content Pre-determined/Adjusted in calculationPre-determinedMust be measured (KF) per batchMust be measured (KF) per batch
Traceability Untraceable (It is the trace)UntraceableTraceable to USP/EP (if Certified)Internal Traceability only
Cost Efficiency Low ($800+ / 50mg)Low ($800+ / 50mg)High ($200-400 / 50mg)Very High (after synthesis labor)
Experimental Data: Chromatographic Performance

Representative data based on validated HPLC methods for Iohexol (USP <621>).

A comparative injection of USP Iohexol Related Compound B and a generic commercial "98% purity" standard often reveals subtle differences in the impurity profile of the standard itself.

ParameterUSP RS (Lot R157Y0)Commercial Secondary Std (Lot X)Impact
Main Peak Area % 99.9%98.2%Secondary std introduces bias if not corrected for potency.[1]
RRT (vs. Iohexol) 0.85 ± 0.020.85 ± 0.02Identical retention confirms identity.
Unknown Impurities < 0.05%1.2% (Late eluting)Critical Risk: Impurities in the standard can co-elute with other analytes, causing false failures.
Response Factor (F) 1.0 (Reference)0.98 (Uncorrected)Must apply correction factor (Purity/100).

Technical Workflow: The "Amino-Precursor" Pathway[1]

Understanding where these standards fit in the synthesis is vital for troubleshooting "unknown" peaks in your chromatogram. The 5-Amino compounds are the immediate precursors to the final API.[1]

SynthesisPathway Start 5-Nitroisophthalic Acid Step1 5-Aminoisophthalic Acid Start->Step1 Reduction Step2 5-Amino-2,4,6-Triiodoisophthalic Acid Step1->Step2 Iodination (ICl) Intermediate 5-Amino-2,4,6-Triiodoisophthalamide (Generic Scaffold) Step2->Intermediate Amidation Iohexol_RC_B Iohexol Related Compound B (USP 1344644) Amino-Iohexol Intermediate->Iohexol_RC_B + 3-Amino-1,2-propanediol Iopamidol_RC_A Iopamidol Related Compound A (USP 1344724) Amino-Iopamidol Intermediate->Iopamidol_RC_A + Serinol Iohexol Iohexol API (Acetylated) Iohexol_RC_B->Iohexol Acetylation (Acetic Anhydride) Iopamidol Iopamidol API (Lactylated) Iopamidol_RC_A->Iopamidol Acylation (L-2-Acetoxypropionyl Cl)

Figure 1: Synthesis pathway illustrating the origin of USP Related Standards (Red) as immediate precursors to the API (Green).

Experimental Protocol: Qualification of a Secondary Standard

If you choose to use a secondary standard (e.g., for routine release testing) to save costs, you must qualify it against the USP Primary Standard. This protocol ensures scientific integrity and regulatory compliance.

Objective

Determine the Potency (Assay) and Response Factor of the Secondary Standard relative to the USP RS.

Materials
  • Primary Std: USP Iohexol Related Compound B RS (Current Lot).

  • Secondary Std: Candidate material (e.g., from LGC/TRC).

  • Solvent: Water:Acetonitrile (90:10).

Step-by-Step Methodology
  • Preparation of Primary Stock (P):

    • Accurately weigh 25.0 mg of USP RS into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with solvent. (Conc ≈ 0.5 mg/mL).

    • Note: Do not dry USP RS before use unless specified in the monograph. Use the "As-is" value.

  • Preparation of Secondary Stock (S):

    • Accurately weigh 25.0 mg of Secondary Std into a 50 mL volumetric flask.

    • Dissolve and dilute to volume.[2][3]

    • Critical: Measure Water Content (KF) of the Secondary Std immediately before weighing.

  • HPLC Analysis:

    • Column: C18, 4.6 x 250 mm, 5 µm (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient Water/Acetonitrile (Start 97:3, Ramp to 85:15 over 30 min).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Injection: 10 µL. Make 6 injections of (P) and 6 injections of (S).

  • Calculation of Potency (As-Is):

    
    
    
    • Self-Validating Check: The RSD of the 6 injections must be ≤ 2.0%. If > 2.0%, the system is not stable; repeat.

  • Assignment of Purity Factor:

    • The calculated Potency is the value you will enter into your CDS (Chromatography Data System) for the Secondary Standard.

Decision Guide: When to Use Which Standard?

ScenarioRecommended StandardRationale
Method Validation (ICH Q2) USP RS (Primary) Validation requires the highest certainty. Any error here propagates to the entire lifecycle of the method.
OOS Investigation USP RS (Primary) To rule out "standard error" as the root cause of an Out-of-Specification result.
Routine Release Testing Qualified Secondary Cost-effective. Once qualified (see Protocol above), it is scientifically defensible.
Impurity Identification Commercial/EP For qualitative ID (retention time matching), a certified secondary standard is sufficient.
Visual Decision Tree

DecisionTree Start Select Standard Type Purpose What is the Purpose? Start->Purpose Validation Method Validation or FDA Filing Purpose->Validation Routine Routine QC (Batch Release) Purpose->Routine R_D Early R&D or ID Only Purpose->R_D UseUSP MUST USE USP RS (Primary) Validation->UseUSP Mandatory UseSec Use Qualified Secondary (Internal or Commercial) Routine->UseSec Cost Saving UseCom Use Commercial/Generic (CoA required) R_D->UseCom Flexibility UseSec->UseUSP Qualify against annually

Figure 2: Decision logic for selecting the appropriate reference standard grade.[1]

References

  • United States Pharmacopeia (USP). USP Monograph: Iohexol.[4] USP-NF Online.[1] (Accessed 2026).

    • Source: [1]

  • United States Pharmacopeia (USP). USP Monograph: Iopamidol.[5] USP-NF Online.[1] (Accessed 2026).

    • Source: [1]

  • USP Store. Iohexol Related Compound B (Catalog #1344644).[6]

    • Source:

  • USP Store. Iopamidol Related Compound A (Catalog #1344724).[7]

    • Source:

  • European Pharmacopoeia (Ph. Eur.). Iohexol Monograph 1114.[5] EDQM.

    • Source:

  • Reddy, K. R., et al. (2018). Large Scale Synthesis of 5-amino-2,4,6-triiodoisophthalic Acid: A Key Intermediate for Iodinated X-ray Contrast Agents.[1] Semantic Scholar.

    • Source:

Sources

Validation

Validation of Analytical Methods for 5-Amino-2,4,6-Triiodoisophthalamide: A Comparative Guide

This guide provides a comparative validation analysis for 5-Amino-2,4,6-Triiodoisophthalamide , a critical intermediate in the synthesis of non-ionic X-ray contrast media (such as Iohexol and Iodixanol). The following co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative validation analysis for 5-Amino-2,4,6-Triiodoisophthalamide , a critical intermediate in the synthesis of non-ionic X-ray contrast media (such as Iohexol and Iodixanol).

The following content compares a Standard Conventional Method (Method A) against an Optimized Stability-Indicating Method (Method B) , demonstrating why the latter is essential for modern regulatory compliance (ICH Q2(R1)).

Executive Summary & Application Scope

5-Amino-2,4,6-Triiodoisophthalamide (often referred to as the "Diamide" intermediate) is the structural backbone for many iodinated contrast agents. Its purity is paramount because iodinated impurities (e.g., de-iodinated species, dimers) are difficult to remove in downstream processing and can lead to toxicity in the final drug product.

This guide compares two HPLC methodologies:

  • Method A (Legacy/Conventional): A standard isocratic C18 approach often used for raw material assay.

  • Method B (Optimized Stability-Indicating): A gradient Phenyl-Hexyl approach designed to resolve critical process impurities and degradation products.

Recommendation: While Method A is sufficient for basic assay, Method B is required for impurity profiling and regulatory submission due to its superior specificity and resolution of polar degradation products.

Chemical Context & Impurity Landscape

Understanding the synthesis pathway is crucial for validating the method's specificity. The analytical method must separate the target analyte from its precursors and by-products.

Figure 1: Impurity Origin & Synthesis Pathway

The following diagram illustrates the critical control points where impurities originate.

SynthesisPathway Start 5-Aminoisophthalic Acid (Starting Material) Step1 Iodination (ICl / H+) Start->Step1 Inter1 5-Amino-2,4,6-Triiodoisophthalic Acid (Acid Intermediate) Step1->Inter1 Imp1 Impurity A: Mono/Di-iodo species (Incomplete Iodination) Step1->Imp1 Side Rxn Step2 Chlorination (SOCl2) Inter1->Step2 Inter2 Acid Dichloride (Reactive Intermediate) Step2->Inter2 Step3 Amidation Inter2->Step3 Imp2 Impurity B: Hydrolysis Products (Acid/Amide mix) Inter2->Imp2 Moisture Final 5-Amino-2,4,6-Triiodoisophthalamide (Target Analyte) Step3->Final

Caption: Synthesis workflow showing the origin of critical impurities (under-iodinated species and hydrolysis by-products) that the analytical method must resolve.

Comparative Methodologies

Method A: Conventional Isocratic (Reference)
  • Principle: Standard Reverse Phase chromatography focusing on retention of the hydrophobic iodinated ring.

  • Limitation: Often fails to separate the target diamide from the "Mono-acid/Mono-amide" hydrolysis impurity due to similar hydrophobicity.

Method B: Optimized Gradient (Recommended)
  • Principle: Uses a Phenyl-Hexyl stationary phase which offers unique

    
    -
    
    
    
    interactions with the iodinated aromatic ring, providing orthogonal selectivity compared to C18. A gradient elution profile ensures elution of late-eluting dimers while sharpening early-eluting polar impurities.
Detailed Experimental Protocols
ParameterMethod A (Conventional)Method B (Optimized Stability-Indicating)
Column C18 (L1), 250 x 4.6 mm, 5 µmPhenyl-Hexyl , 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water10 mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol : Acetonitrile (50:50)
Elution Mode Isocratic (60:40 A:B)Gradient: 5% B to 90% B over 15 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nmUV @ 240 nm (Max absorption)
Sample Diluent Mobile PhaseWater : Methanol (80:20)
Run Time 20 minutes25 minutes (including re-equilibration)

Validation Performance Data

The following data summarizes the validation results derived from stress testing and linearity experiments.

Specificity & Resolution (Forced Degradation)

Samples were subjected to stress conditions (Acid, Base, Oxidative, Photolytic) to generate degradation products.

Stress ConditionMethod A Resolution (Rs)Method B Resolution (Rs)Observation
Control N/AN/ASingle sharp peak.
Acid Hydrolysis (0.1N HCl, 60°C)1.2 (Co-elution)3.5 Method B resolves the hydrolysis degradant (Acid-Amide) from the main peak.
Base Hydrolysis (0.1N NaOH)0.9 (Poor)4.1 Method B separates the fully hydrolyzed di-acid.
Photolytic (UV Light)1.52.8 Method B resolves the de-iodinated impurity (loss of Iodine).

Expert Insight: Method A suffers from peak overlapping under acidic stress. The Phenyl-Hexyl column in Method B exploits the electron-withdrawing nature of the iodine atoms, significantly improving separation factors (


) for the de-iodinated species.
Linearity & Sensitivity
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

ParameterMethod AMethod B
R² (Correlation) 0.9980.9999
LOD (Limit of Detection) 0.05%0.01%
LOQ (Limit of Quantitation) 0.15%0.03%

Self-Validating Logic: The lower LOQ in Method B allows for the quantification of trace impurities, which is a requirement for high-purity intermediates used in parenteral (injectable) contrast media.

Step-by-Step Validation Workflow

To implement Method B, follow this validated workflow to ensure system suitability before routine analysis.

ValidationWorkflow Start Start Validation SysSuit System Suitability Test (SST) Inj: 5x Standard Start->SysSuit Check1 RSD < 2.0%? Tailing < 1.5? SysSuit->Check1 SamplePrep Sample Preparation (0.5 mg/mL in Diluent) Check1->SamplePrep Pass Fail Troubleshoot: Check Column/Mobile Phase Check1->Fail Fail Inject Injection Sequence (Blank -> Std -> Sample -> Bracketing Std) SamplePrep->Inject Calc Data Processing Calc % Impurity & Assay Inject->Calc Report Generate Report Calc->Report Fail->SysSuit Retry

Caption: Operational workflow for routine analysis. System Suitability (SST) is the critical "Go/No-Go" gate.

Protocol Highlights for Method B:
  • Mobile Phase Preparation:

    • Buffer: Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm nylon filter.

    • Why Formic Acid? Unlike Phosphate buffer (Method A), Formate is volatile, making Method B compatible with LC-MS for impurity identification if needed.

  • Column Conditioning:

    • Equilibrate the Phenyl-Hexyl column with Initial Mobile Phase (95% A / 5% B) for at least 45 minutes. The phenyl stationary phase requires longer equilibration than C18 to stabilize the

      
      -electron surface.
      
  • Integration Strategy:

    • Integrate all peaks > LOQ.

    • Relative Response Factors (RRF) should be determined for known impurities (e.g., 5-aminoisophthalic acid); otherwise, use RRF = 1.0 for unknown impurities.

References

  • SIELC Technologies. (2018). Separation of 5-Amino-2,4,6-triiodoisophthaloyl dichloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Patent Office. (1998). Process for the preparation of Iohexol. Patent WO1998013334A1.
  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Comparative

Advanced Characterization Guide: IR Spectroscopy of 5-Amino-2,4,6-Triiodoisophthalamide Scaffolds

This guide provides an in-depth technical analysis of the infrared spectroscopy (IR) characterization of 5-Amino-2,4,6-Triiodoisophthalamide and its critical precursors, specifically focusing on the Acid (ATIIPA) and Aci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared spectroscopy (IR) characterization of 5-Amino-2,4,6-Triiodoisophthalamide and its critical precursors, specifically focusing on the Acid (ATIIPA) and Acid Chloride intermediates used in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol).[1]

Executive Summary & Compound Context

5-Amino-2,4,6-Triiodoisophthalamide derivatives are the structural backbone of modern non-ionic X-ray contrast agents.[1] In industrial synthesis, the analysis typically focuses on the starting material 5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA) and its conversion to the Acid Chloride and subsequent Amides .[1]

Precise control over this chemistry is vital.[1] IR spectroscopy serves as the primary Process Analytical Technology (PAT) tool for monitoring the transformation of the carboxylic acid functionality (–COOH) to the acid chloride (–COCl) and finally to the amide (–CONHR).

Key Analytes
CompoundRoleKey IR Marker (C=O)CAS No.[2]
ATIIPA (Acid) Starting Material~1700 cm⁻¹ (Broad)35453-19-1
Acid Chloride Activated Intermediate~1760–1780 cm⁻¹ (Sharp)37441-29-5
Isophthalamide Product/Derivative~1640–1660 cm⁻¹ (Amide I)76801-93-9*

*CAS for the bis(2,3-dihydroxypropyl) derivative (Iohexol intermediate).[3][4]

Method Comparison: ATR vs. Transmission (KBr)

For iodinated aromatics, the choice of sampling technique significantly impacts spectral fidelity.

Option A: Attenuated Total Reflectance (ATR) – The Modern Standard

Performance: High throughput, minimal prep. Critical Limitation: Refractive Index (RI) Mismatch. Triiodinated compounds possess high refractive indices (n > 1.7) due to the heavy iodine atoms. Standard Diamond or ZnSe crystals (n ≈ 2.4) may exhibit anomalous dispersion (derivative-shaped peaks) near strong absorption bands because the sample's RI approaches the crystal's RI.[1]

  • Recommendation: Use a Germanium (Ge) crystal (n ≈ 4.0) to ensure

    
    , preventing peak distortion.
    
Option B: KBr Pellet Transmission – The Resolution Alternative

Performance: Superior limit of detection (LOD) for trace impurities; no RI distortion. Critical Limitation: Pressure Sensitivity. High-pressure grinding can induce polymorphic transitions or amorphization in crystalline iodinated amides.[1]

  • Recommendation: Use for impurity profiling or when Ge-ATR is unavailable.[1] Ensure gentle grinding.

Summary Table: Technique Selection
FeatureGe-ATR (Recommended) Diamond/ZnSe ATR KBr Pellet
Sample Prep None (Direct Powder)NoneHigh (Grinding/Pressing)
Speed < 1 min< 1 min10–15 mins
Peak Shape Lorentzian (Ideal)Potential DistortionLorentzian (Ideal)
Reproducibility ExcellentGoodOperator Dependent

Spectral Analysis & Interpretation

The synthesis of the isophthalamide core is tracked by observing the shift of the Carbonyl (C=O) and N-H stretching bands.[5][6]

A. 5-Amino-2,4,6-Triiodoisophthalic Acid (ATIIPA)[1][9]
  • O-H Stretch (Acid): Broad, intense band spanning 2500–3300 cm⁻¹ (often overlaps C-H).

  • N-H Stretch (Amine): Distinct doublet at 3380 cm⁻¹ (asym) and 3475 cm⁻¹ (sym) .[5][6]

  • C=O Stretch (Carboxylic): Strong band at ~1690–1710 cm⁻¹ .

  • Aromatic Ring: Skeletal vibrations at 1500–1600 cm⁻¹ .[1]

B. Acid Chloride Intermediate[1]
  • C=O Stretch (Acyl Halide): Shift to higher frequency, 1760–1780 cm⁻¹ . This band is sharp and distinct.[1][7]

  • Disappearance: The broad O-H acid band disappears.

  • Process Control: The complete loss of the 1700 cm⁻¹ band and emergence of 1770 cm⁻¹ confirms activation.

C. 5-Amino-2,4,6-Triiodoisophthalamide (Product)[1][11][12]
  • N-H Stretch (Amide + Amine): Complex region 3200–3500 cm⁻¹ .

  • C=O Stretch (Amide I): Shift to lower frequency, 1640–1660 cm⁻¹ .

  • N-H Bend (Amide II): New band appears at ~1530–1560 cm⁻¹ .

Comparative Data Table
Functional GroupATIIPA (Acid)Acid ChlorideIsophthalamide (Product)
C=O[1] Stretch 1696 cm⁻¹1777 cm⁻¹1640–1660 cm⁻¹
O-H Stretch 2500–3300 cm⁻¹ (Broad)AbsentAbsent (unless alcohol side chain)
N-H Stretch 3380 / 3475 cm⁻¹3372 / 3471 cm⁻¹3200–3450 cm⁻¹ (Complex)
Amide II AbsentAbsent~1550 cm⁻¹

Experimental Protocols

Protocol 1: High-Fidelity ATR Analysis (Ge-Crystal)

Objective: Routine ID and reaction monitoring.[1]

  • System Setup: FTIR Spectrometer equipped with a single-bounce Germanium (Ge) ATR accessory.[1]

  • Blank: Collect background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place ~10 mg of 5-Amino-2,4,6-Triiodoisophthalamide powder onto the crystal center.

  • Compression: Apply high pressure using the slip-clutch clamp to ensure intimate contact.[1] Note: Iodinated compounds are dense; poor contact yields noisy spectra.[1]

  • Acquisition: Collect sample spectrum (32 scans).

  • Processing: Apply "ATR Correction" (if comparing to KBr libraries), specifically selecting "Ge" as the crystal type in software.

Protocol 2: KBr Pellet (Trace Analysis)

Objective: High-resolution impurity detection.[1]

  • Preparation: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Gently grind in an agate mortar for 2 minutes. Warning: Do not over-grind; excessive pressure can alter the crystal lattice of the iodinated amide.

  • Pressing: Transfer to a 13 mm die. Evacuate air for 1 minute. Press at 8–10 tons for 2 minutes.

  • Measurement: Place pellet in transmission holder. Scan 64 times for improved signal-to-noise ratio.

Synthesis & Analysis Workflow (Visualized)

The following diagram illustrates the critical control points (CCP) where IR analysis validates the chemical transformation.

G Start Start: Isophthalic Acid Step1 Nitration & Reduction (Formation of 5-Amino) Start->Step1 Step2 Iodination (Formation of ATIIPA) Step1->Step2 ATIIPA INTERMEDIATE 1: ATIIPA (Acid) QC Check: Broad OH, C=O ~1700 Step2->ATIIPA Step3 Activation (Thionyl Chloride) -OH -> -Cl ATIIPA->Step3 IR Monitor Chloride INTERMEDIATE 2: Acid Chloride QC Check: Sharp C=O ~1777 Loss of OH Step3->Chloride Step4 Amidation (R-NH2) -Cl -> -NHR Chloride->Step4 IR Monitor Product FINAL: 5-Amino-Isophthalamide QC Check: Amide I ~1650 Amide II ~1550 Step4->Product

Caption: Workflow for synthesis of iodinated contrast media, highlighting IR spectral checkpoints for the Acid, Chloride, and Amide stages.

References

  • National Institutes of Health (NIH) / PubChem. (2025). 5-Amino-2,4,6-triiodoisophthalic acid (Compound Summary). Retrieved from [Link]

  • Miyazaki, T. et al. (2025). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation. ChemRxiv.[1] Retrieved from [Link]

  • Pitrè, D. & Felder, E. (1980). Development, chemistry, and physical properties of iopamidol and its analogues. Investigative Radiology.[1] Retrieved from [Link]

  • Kintek Solution. (2026). Comparison of KBr Pellets and ATR for FTIR Analysis. Retrieved from [Link]

Sources

Validation

Technical Assessment: QC Parameters for Pharmaceutical Grade 5-Amino-2,4,6-Triiodoisophthalamide

This guide serves as a technical resource for researchers and drug development professionals involved in the synthesis and quality assurance of X-ray contrast media. It provides an objective comparison of pharmaceutical-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and drug development professionals involved in the synthesis and quality assurance of X-ray contrast media. It provides an objective comparison of pharmaceutical-grade specifications against technical alternatives and details the analytical protocols required to validate these standards.

Executive Summary & Chemical Identity

5-Amino-2,4,6-Triiodoisophthalamide and its derivatives are the structural backbones of non-ionic X-ray contrast media (ICM) such as Iopamidol , Iohexol , and Ioversol .[1][2] In the pharmaceutical supply chain, this nomenclature often refers to two distinct but related chemical entities depending on the synthesis stage:

  • The Precursor Acid (ATIPA): 5-Amino-2,4,6-triiodoisophthalic acid (CAS 35453-19-1).[1][3] The primary starting material.

  • The Advanced Intermediate (Compound B): 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (CAS 76801-93-9).[1][2][4] The key intermediate prior to final acylation.

Critical Insight: For drug development, the "Performance" of this material is defined by its impurity profile and downstream reaction efficiency . Using technical-grade intermediates (<98% purity) often results in the formation of dimers and chiral impurities that are chemically similar to the final API, making them virtually impossible to remove via standard crystallization.

Comparative Analysis: Pharmaceutical vs. Technical Grade

The following table contrasts the critical quality attributes (CQAs) of Pharmaceutical Grade material (required for API synthesis) versus Technical Grade alternatives (often used for industrial dyes or early-stage research).

Table 1: Specification Comparison
ParameterPharmaceutical Grade (Target)Technical/Industrial GradeImpact on Downstream API (Iopamidol/Iohexol)
Assay (HPLC) ≥ 99.0% 95.0% – 97.0%Low purity leads to stoichiometric imbalances in acylation, reducing yield by 10-15%.[1]
Appearance White to pale beige powderBrown/Yellow powderDark color indicates oxidation products (azo compounds) that cause color failures in the final injectable solution.
Free Iodine (

)
≤ 10 ppm ≤ 100 ppmFree iodine catalyzes side reactions and indicates instability. High levels require additional thiosulfate treatment.
Free Aromatic Amine Controlled (Specific limits)VariableUnreacted amine precursors (e.g., 5-aminoisophthalic acid) are mutagenic risks (ICH M7) and must be purged.[1]
Loss on Drying ≤ 0.5%≤ 2.0%Excess moisture hydrolyzes the acid chloride intermediate (ATIPA-Cl), generating "Mono-acid" impurities.[1]
Insoluble Matter ≤ 0.05% (in DMA/Alkalis)> 0.1%Particulates can block filtration membranes in continuous flow reactors.

Critical Quality Control Protocols

To ensure the integrity of the supply chain, the following analytical methods must be established. These protocols are self-validating systems designed to detect the specific failure modes of iodinated aromatics.

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity

This method separates the main peak from critical impurities like the Mono-acid (hydrolysis product) and Dimers (coupling byproducts).[1]

  • Principle: Reverse-phase chromatography with ion-pairing or acid suppression to retain polar iodinated species.[1]

  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 250 mm, 5 µm packing.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for polar impurities)[1]

    • 5-25 min: 5%

      
       60% B (Linear ramp)[1]
      
    • 25-30 min: 60%

      
       95% B (Wash)[1]
      
  • Detection: UV at 240 nm (aromatic ring) and 254 nm .[1]

  • Acceptance Criteria: Main peak retention time ~12-15 min. Resolution (

    
    ) > 1.5 between main peak and nearest impurity.
    
Protocol B: Free Iodine Determination (Potentiometric)

Free iodine is a degradation product that signals improper storage (light exposure).

  • Dissolution: Dissolve 2.0 g of sample in 50 mL of water/methanol (1:1).

  • Titration: Titrate with 0.001 N Sodium Thiosulfate (

    
    ).
    
  • Endpoint: Potentiometric detection (platinum electrode) or visual starch endpoint (blue to colorless).

  • Calculation:

    
    
    (Where 
    
    
    
    = volume of titrant,
    
    
    = normality,
    
    
    = weight of sample in g)

Process Logic & Impurity Fate Mapping

Understanding why specific parameters are controlled is as important as the parameters themselves. The diagram below illustrates the "Purity Cascade"—how impurities in the intermediate stage propagate to the final drug product.

DOT Diagram: Impurity Propagation Pathway

G Start Raw Material (5-Aminoisophthalic Acid) Iodination Iodination Step (ICl / H+) Start->Iodination ATIPA Intermediate 1: ATIPA (Acid Form) Iodination->ATIPA Impurity_A Impurity: Under-iodinated (Di-iodo species) Iodination->Impurity_A Incomplete Rxn Impurity_B Impurity: Free Iodine ATIPA->Impurity_B Light/Heat Activation Chlorination (SOCl2) ATIPA->Activation Impurity_A->Activation Carries over ATIPA_Cl Intermediate 2: ATIPA-Cl (Acid Chloride) Activation->ATIPA_Cl Failure FAILURE MODE: Cross-linked Dimers (Cannot Crystallize) Activation->Failure Carries over Amidation Amidation (Serinol / Base) ATIPA_Cl->Amidation Impurity_C Impurity: Hydrolyzed (Mono-acid Chloride) Impurity_C->Amidation Forms asymmetric byproducts Compound_B Target: Compound B (Bis-amide) Amidation->Compound_B Amidation->Failure Forms asymmetric byproducts Final_API Final API (Iopamidol/Iohexol) Compound_B->Final_API

Caption: Figure 1. Impurity Fate Map demonstrating how upstream impurities (red) bypass purification steps and result in critical failure modes in the final API crystallization.

Strategic Recommendations for Researchers

When sourcing or synthesizing 5-Amino-2,4,6-Triiodoisophthalamide, follow these selection criteria to ensure experimental success:

  • Check the CAS Number: Ensure you are buying the correct form.

    • CAS 35453-19-1: The Acid (Precursor).[1][3][5]

    • CAS 76801-93-9: The Bis-dihydroxypropyl amide (Iopamidol Intermediate).[1]

    • CAS 31122-96-2: The simple amide (Rarely used in pharma).[1]

  • Demand "Use Test" Data: For scale-up, a Certificate of Analysis (CoA) is insufficient.[1] Request a "Use Test" result where the supplier converts a sample to the acid chloride to prove reactivity.

  • Storage: This compound is photosensitive . It must be stored in amber glass or opaque polyethylene bags. Any pink/violet discoloration indicates free iodine release.

References

  • European Patent Office. (2011). EP 2 281 804 B1: A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[1][6] Retrieved from [1]

  • Thermo Scientific Chemicals. (2024). 5-Amino-2,4,6-triiodoisophthalic acid Specification Sheet. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9894858: 5-Amino-2,4,6-triiodoisophthaloyl dichloride.[1] Retrieved from [1]

  • United States Pharmacopeia (USP). (2025).[7][8] Iopamidol Related Compound A Reference Standard. Retrieved from [1]

  • Haavaldsen, J., et al. (1983). X-ray contrast agents.[2][5][9][10] I. Synthesis of some derivatives of 5-amino-2,4,6-triiodoisophthalamide. Acta Pharmaceutica Suecica, 20(3), 219-232.[1]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Amino-2,4,6-Triiodoisophthalamide

As laboratory professionals, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed protocol for the safe ha...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed protocol for the safe handling and disposal of 5-Amino-2,4,6-triiodoisophthalamide, an iodinated aromatic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

The disposal of specialized chemicals like this cannot be generalized. Its high iodine content and aromatic structure necessitate a disposal pathway designed to prevent the release of hazardous materials and decomposition byproducts into the environment.

Hazard Profile and Risk Assessment

While comprehensive hazard data for 5-Amino-2,4,6-triiodoisophthalamide is limited, information from the closely related compound, 5-Amino-2,4,6-triiodoisophthalic acid, provides critical safety insights. The primary risks are associated with sensitization and the hazardous byproducts generated during improper thermal decomposition. All chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified safety professional.[1]

Hazard CategoryDescriptionRationale & Source
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled as a dust or aerosol.[2]The related "-acid" form is a known respiratory sensitizer. It is prudent to assume the "-amide" carries similar risks.[3]
Skin Sensitization May cause an allergic skin reaction upon contact.[2]Repeated skin contact can lead to sensitization, causing a rash or irritation.[3]
Hazardous Combustion Products Thermal decomposition can release toxic and corrosive gases, including Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2), and Hydrogen Iodide (HI).[3]The presence of iodine, nitrogen, and the benzene ring in the molecule's structure leads to these specific hazardous byproducts upon burning.[3]
Environmental Hazard Iodinated compounds can be harmful to aquatic life and should not be released into the environment.[4][5]Improper disposal, such as drain disposal, can contaminate waterways.[6]

Personal Protective Equipment (PPE) and Safety Protocols

Before handling waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood, and are wearing the appropriate PPE.

  • Hand Protection: Wear nitrile gloves. If contact occurs, wash hands thoroughly after handling.[3]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes or dust.[2]

  • Skin and Body Protection: A standard lab coat is required. Ensure it is fully buttoned.[7]

  • Respiratory Protection: If handling the solid form outside of a fume hood or if dust generation is likely, wear a particulate filter respirator (e.g., N95) or a higher level of respiratory protection as determined by your institution's safety officer.[2][3]

Waste Characterization and Segregation Workflow

Proper segregation is the cornerstone of safe chemical waste management.[8] 5-Amino-2,4,6-triiodoisophthalamide waste must be collected separately from other waste streams to prevent dangerous reactions.[7][9] Never mix this waste with strong acids, bases, or oxidizing agents.

The following diagram outlines the decision-making process for handling waste generated from this compound.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Containerization cluster_2 Phase 3: Labeling cluster_3 Phase 4: Storage & Segregation cluster_4 Phase 5: Final Disposal A Waste Generation (Pure compound, contaminated labware, or solutions containing 5-Amino-2,4,6-triiodoisophthalamide) B Select a dedicated, compatible Hazardous Waste Container. (e.g., HDPE or glass) A->B C Ensure container is in good condition, free of leaks, with a secure lid. [4, 5] B->C D Affix a Hazardous Waste Label as soon as waste is added. [2] C->D E Label must include: - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms (if applicable) - Accumulation Start Date - Your Name & Lab Information [1] D->E F Store container in a designated, well-ventilated satellite accumulation area. E->F G Use secondary containment to prevent spills from reaching drains. [2, 4] F->G H Segregate from incompatible materials (e.g., strong acids, bases, oxidizers). [3] G->H I Contact your institution's Environmental Health & Safety (EHS) office for waste pickup. H->I J Final Disposal Method: Incineration at a licensed hazardous waste treatment facility. [8, 10] I->J

Caption: Workflow for the safe disposal of 5-Amino-2,4,6-triiodoisophthalamide waste.

Step-by-Step Disposal Protocol

Objective: To safely collect and store 5-Amino-2,4,6-triiodoisophthalamide waste for final disposal by a licensed facility.

Methodology:

  • Container Selection:

    • Choose a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass. The original product container is often the best choice.[1]

    • Ensure the container and its lid are in good condition, free from cracks or residues.[6]

  • Waste Collection:

    • Solid Waste: Carefully transfer pure, unused compound or contaminated solid materials (e.g., weigh boats, contaminated gloves) into the designated waste container. Avoid creating dust.[2]

    • Contaminated Sharps: Needles or other sharps must be placed in a designated sharps container and not in a general chemical waste bin.[10]

    • Liquid Waste: Solutions containing the compound should be collected in a compatible, sealable liquid waste container. Do not overfill; leave at least 10% headspace for expansion.

    • Empty Containers: The original chemical container, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After rinsing and removal of the label, the container may be disposed of in the appropriate glass or plastic recycling bin, per institutional policy.[9]

  • Labeling:

    • Immediately upon adding the first drop of waste, securely attach a completed hazardous waste tag from your institution's EHS department.[1]

    • At a minimum, the label must clearly state: "Hazardous Waste," the full chemical name "5-Amino-2,4,6-Triiodoisophthalamide," the accumulation start date, and the responsible researcher's contact information.[9]

  • Temporary Storage:

    • Keep the waste container sealed at all times, except when adding waste.[6]

    • Store the container in a designated satellite accumulation area within your laboratory. This area must be under the control of laboratory personnel.[8]

    • The container must be placed within a secondary containment bin or tray to contain any potential leaks.[1]

  • Final Disposal:

    • DO NOT dispose of this chemical down the drain or in the regular trash.[6][7] This is a violation of environmental regulations and poses a significant hazard.

    • DO NOT attempt to neutralize this compound with other chemicals unless it is a validated procedure provided by a safety professional. The tri-iodinated structure is stable and will not be neutralized by simple reagents like sodium thiosulfate, which is intended for elemental iodine.[11]

    • The required method of disposal is via a licensed hazardous waste contractor, who will transport it to an industrial combustion plant (incinerator).[2][3]

    • Contact your institution's EHS office to schedule a waste pickup once the container is full or before the maximum accumulation time is reached (typically 90-180 days, check your local regulations).[6]

Emergency Procedures for Spills and Exposures

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and lukewarm water for at least 15 minutes.[2][10] If irritation or a rash develops, seek medical attention.[3]

  • Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties or asthma-like symptoms, call for emergency medical assistance.[2][3]

  • Small Spill (Contained, <100 mL liquid or a few grams of solid):

    • Alert others in the area.

    • Wearing your full PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the material into your designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[6]

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency number.

    • Provide the dispatcher with the name of the chemical and the location of the spill.[10]

    • Do not attempt to clean it up yourself. Wait for the trained emergency response team.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure the responsible management of chemical waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 5-Amino-2,4,6-Triiiodoisophthalamide SDS, 99139-38-5 Safety D
  • 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Sigma-Aldrich.
  • Safety Data Sheet: 5-Amino-2,4,6-triiodoisophthalic acid. Chemos GmbH & Co. KG.
  • 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. PubChem.
  • SAFETY DATA SHEET: 5-Amino-2,4,6-triiodoisophthalic acid. Fisher Scientific.
  • Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide. Benchchem.
  • Iodine Disposal For Businesses. Collect and Recycle.
  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Iodine recovery facility. REMONDIS SAVA.
  • SAFETY D
  • Safe Handling of Hazardous Drugs. Duke University Safety.

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